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chemical structure and physical properties of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

An In-depth Technical Guide to 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile Abstract This technical guide provides a comprehensive overview of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The document delineates its chemical structure, identifiers, and physicochemical properties. Furthermore, it offers detailed, field-proven protocols for spectroscopic characterization and proposes a robust synthesis pathway grounded in established chemical principles. By contextualizing the molecule's structural motifs—the aminopyrazole core and the benzonitrile substituent—within the broader landscape of pharmacologically active agents, this guide serves as a critical resource for researchers exploring its potential therapeutic applications.

Compound Identification and Chemical Structure

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a substituted pyrazole derivative. The core of the molecule is a five-membered pyrazole ring, which is attached to a benzonitrile group at the N1 position. The pyrazole ring itself is substituted with a methyl group at position 3 and an amino group at position 5.

The structural arrangement combines two key pharmacophores: the pyrazole ring, a well-known "privileged structure" in medicinal chemistry, and the benzonitrile moiety, which is present in numerous bioactive compounds.[1][2][3]

cluster_pyrazole Aminopyrazole Core COMPOUND 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile PYRAZOLE Pyrazole Ring COMPOUND->PYRAZOLE N1-Aryl bond BENZO Benzonitrile Moiety COMPOUND->BENZO AMINO Amino Group (-NH2) PYRAZOLE->AMINO at C5 METHYL Methyl Group (-CH3) PYRAZOLE->METHYL at C3

Caption: Key structural features of the target compound.

Table 1: Compound Identifiers

IdentifierValueSource
IUPAC Name 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile[4]
CAS Number 1152945-26-0[4]
Molecular Formula C₁₁H₁₀N₄[4]
Molecular Weight 198.23 g/mol [4]
Canonical SMILES CC1=NN(C2=CC=C(C#N)C=C2)C(N)=C1[4]
InChI Key NVFOIKXHXYHGCH-UHFFFAOYSA-N[4]
MDL Number MFCD11621789[4]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions. While extensive experimental data for this specific molecule is not widely published, key parameters can be computed or inferred from its structure.

Table 2: Known and Computed Physicochemical Properties

PropertyValueNotes
Purity ≥95%As commonly supplied by chemical vendors.[4]
LogP 1.31A computed value indicating moderate lipophilicity.[4]
Hydrogen Bond Acceptors 3(Two pyrazole nitrogens, one nitrile nitrogen).[4]
Hydrogen Bond Donors 1(The amino group).[4]
Melting Point Not reportedExperimental determination via DSC is recommended.
Aqueous Solubility Not reportedExperimental determination via nephelometry or HPLC-based methods is recommended.
Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
  • Rationale: DSC provides a precise melting point (Tₘ) and detects potential impurities or polymorphic forms.

  • Methodology:

    • Calibrate the DSC instrument using an indium standard.

    • Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

    • Crimp the pan to enclose the sample. An empty, crimped pan is used as a reference.

    • Place both pans into the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range (e.g., 25 °C to 250 °C).

    • The melting point is determined as the onset temperature of the endothermic melting peak.

Spectroscopic Characterization

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. Below are the predicted spectral characteristics and standard protocols for data acquisition.

cluster_nmr NMR Spectroscopy PRODUCT Purified Compound H_NMR ¹H NMR PRODUCT->H_NMR Proton/Carbon Environment C_NMR ¹³C NMR PRODUCT->C_NMR Proton/Carbon Environment IR IR Spectroscopy PRODUCT->IR Functional Groups MS Mass Spectrometry PRODUCT->MS Mass-to-Charge Ratio STRUCTURE Confirmed Structure H_NMR->STRUCTURE C_NMR->STRUCTURE IR->STRUCTURE MS->STRUCTURE

Caption: Workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Predicted ¹H NMR Spectrum (in DMSO-d₆):

    • δ 8.0-7.8 ppm (d, 2H): Aromatic protons ortho to the nitrile group.

    • δ 7.7-7.5 ppm (d, 2H): Aromatic protons meta to the nitrile group.

    • δ 6.0-5.5 ppm (s, 1H): Proton on the C4 of the pyrazole ring.

    • δ 5.5-5.0 ppm (s, broad, 2H): Protons of the -NH₂ group.

    • δ 2.2 ppm (s, 3H): Protons of the -CH₃ group.

  • Predicted ¹³C NMR Spectrum (in DMSO-d₆):

    • δ 160-150 ppm: C3 and C5 carbons of the pyrazole ring.

    • δ 140-120 ppm: Aromatic carbons.

    • δ ~118 ppm: Nitrile carbon (-C≡N).

    • δ ~110 ppm: Benzylic carbon attached to the pyrazole ring.

    • δ ~90 ppm: C4 carbon of the pyrazole ring.

    • δ ~15 ppm: Methyl carbon (-CH₃).

  • Experimental Protocol:

    • Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.[5]

    • Acquire ¹H NMR spectra using a 400 MHz or higher spectrometer.

    • Acquire ¹³C NMR spectra, typically requiring a longer acquisition time.

    • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

Infrared (IR) Spectroscopy
  • Predicted Characteristic Peaks (ATR):

    • 3450-3300 cm⁻¹ (two bands): N-H stretching of the primary amine.

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl group).

    • ~2230 cm⁻¹ (sharp, medium): C≡N stretching of the nitrile group.[6]

    • 1640-1550 cm⁻¹: N-H bending and C=N/C=C ring stretching.

  • Experimental Protocol:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Predicted m/z:

    • [M+H]⁺: 199.10

    • Molecular Ion (EI): 198.09

  • Experimental Protocol (LC-MS with ESI):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the sample into the electrospray ionization (ESI) source via direct injection or through an HPLC system.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Proposed Synthesis Pathway

The synthesis of N-aryl pyrazoles is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with an arylhydrazine.[7] For 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, a logical and efficient pathway involves the reaction between (4-cyanophenyl)hydrazine and 3-aminocrotononitrile.

cluster_reaction Reaction Conditions P1 Precursor A: (4-cyanophenyl)hydrazine REACTION Cyclocondensation Solvent: Ethanol or Acetic Acid Heat (Reflux) P1->REACTION P2 Precursor B: 3-Aminocrotononitrile P2->REACTION WORKUP Reaction Work-up (Cooling, Precipitation/Extraction) REACTION->WORKUP PURIFY Purification (Recrystallization or Chromatography) WORKUP->PURIFY PRODUCT Final Product: 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile PURIFY->PRODUCT

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Cyclocondensation
  • Rationale: This one-pot reaction is a convergent and atom-economical method for constructing the substituted pyrazole ring system. Acetic acid serves as both a solvent and a catalyst for the condensation and subsequent cyclization/dehydration steps.

  • Methodology:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-cyanophenyl)hydrazine hydrochloride (1.0 eq).

    • Reagent Addition: Add glacial acetic acid as the solvent. To this suspension, add 3-aminocrotononitrile (1.1 eq).

    • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-cold water or a dilute sodium bicarbonate solution to neutralize the acetic acid.

    • Isolation: The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final, pure compound.

    • Confirmation: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3.

Potential Applications in Drug Discovery

While specific biological activities for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile are not extensively documented, its structural components suggest significant potential as a scaffold for drug development.

  • The Pyrazole Core: The pyrazole nucleus is a cornerstone of medicinal chemistry.[2][3] It is found in numerous FDA-approved drugs, including the potent anti-inflammatory agent Celecoxib (a COX-2 inhibitor), the anti-obesity drug Rimonabant , and the H2-receptor agonist Betazole .[2][3] The diverse pharmacological profile of pyrazole derivatives includes anti-inflammatory, anticancer, antimicrobial, antidepressant, and antiviral activities.[1][7]

  • The Benzonitrile Moiety: The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. Its presence can enhance binding affinity and modulate pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Insights: The combination of the electron-donating amino group and the electron-withdrawing nitrile group on opposite ends of the molecule creates a distinct electronic profile. The methyl group provides a lipophilic contact point. These features make the compound an attractive starting point for library synthesis to explore SAR for various biological targets, such as kinases, which are often inhibited by heterocyclic compounds.

Safety and Handling

Based on supplier safety data sheets, this compound should be handled with care in a laboratory setting.[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Use only in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

References

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. [Link]

  • 4-({4-Amino-6-[3-(Hydroxymethyl)-1h-Pyrazol-1-Yl]pyrimidin-2-Yl}amino)benzonitrile - PubChem. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]

  • 4-[(5-amino-3-ethyl-1H-pyrazol-4-yl)methyl]benzonitrile - NextSDS. [Link]

  • Pyrazoles database - synthesis, physical properties. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

  • 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile - Chemsrc. [Link]

  • 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c1225066273="" class="ng-star-inserted">2H_2)sulfonamide - PubChem. [Link]

  • 4-[[6-(1H-pyrazol-5-yl)-3-pyridinyl]oxymethyl]benzonitrile - PubChem. [Link]

  • 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC. [Link]

  • 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC. [Link]

  • (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one - ResearchGate. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]

  • Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl) - PMC. [Link]

  • 3(5)-aminopyrazole - Organic Syntheses Procedure. [Link]

  • TELESCOPING SYNTHESIS OF 5-AMINO-4-NITROSO-1-ALKYL-1H-PYRAZOLE SALTS - Googleapis.com. [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- - NIST WebBook. [Link]

  • 4-Amino-3-chloro-5-methyl benzonitrile - NIST WebBook. [Link]

  • Publications - OSU Mass Spectrometry Center - Oregon State University. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole - Google P
  • 3-methyl pyrazole-5-one - ChemBK. [Link]

Sources

Exploratory

Advanced Safety and Handling Whitepaper: 4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

Executive Summary & Structural Significance 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a highly versatile bifunctional building block extensively utilized in medicinal chemistry, particularly in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a highly versatile bifunctional building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors, anti-inflammatory agents, and novel heterocyclic scaffolds. While standard Safety Data Sheets (SDS) provide baseline GHS classifications, drug development professionals require a deeper mechanistic understanding of its physicochemical properties, toxicological profile, and handling causality to ensure both personnel safety and experimental integrity.

This whitepaper bridges the gap between basic safety compliance and advanced laboratory application, providing self-validating protocols designed specifically for the rigorous demands of drug discovery workflows.

Physicochemical Profiling & Hazard Causality

The dual-functional nature of this compound—comprising a polar, electron-rich aminopyrazole ring and an electron-withdrawing aryl nitrile—dictates its reactivity, solubility, and safety profile [1].

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

PropertyValue / DescriptionSource
CAS Number 1152945-26-0[1]
IUPAC Name 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile[1]
Molecular Formula C11H10N4[2]
Molecular Weight 198.23 g/mol [1]
LogP (Predicted) ~1.31[1]
Physical State Solid (Combustible)[3]
Mechanistic Toxicology
  • Aminopyrazole Moiety: The primary amine at the 5-position of the pyrazole ring is nucleophilic. In biological systems and during handling, aminopyrazoles are known to cause severe skin and eye irritation (H315, H319) and can act as haptens, covalently binding to skin proteins and triggering an immune-mediated sensitization response (allergic contact dermatitis) [4]. Furthermore, the pyrazole nitrogen atoms can chelate trace metals, which necessitates avoiding metallic spatulas during precise analytical weighing to prevent catalytic degradation.

  • Aryl Nitrile Moiety: Unlike aliphatic nitriles, which are rapidly metabolized by cytochrome P450 (CYP450) enzymes to release highly toxic hydrogen cyanide (HCN), aryl nitriles are sterically and electronically stabilized. They generally resist oxidative decyanation, directing CYP3A4/CYP1A2 metabolism toward aromatic or alkyl hydroxylation instead [5]. However, under extreme oxidative stress or specific enzymatic conditions, trace decyanation remains a minor toxicological risk [6].

Metabolism Compound 4-(5-amino-3-methyl-1H-pyrazol-1-yl) benzonitrile CYP450 Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP1A2) Compound->CYP450 Hydroxylation Aromatic Hydroxylation (Primary Pathway) CYP450->Hydroxylation Favored Decyanation Oxidative Decyanation (Rare for Aryl Nitriles) CYP450->Decyanation Minor/Trace Metabolite1 Hydroxylated Metabolites (Safe Excretion) Hydroxylation->Metabolite1 Metabolite2 Cyanide Release (Toxicological Risk) Decyanation->Metabolite2

CYP450-mediated metabolic pathways of aryl nitriles and aminopyrazoles.

Advanced Handling & Self-Validating Experimental Protocols

To mitigate the risks of aerosolization (respiratory irritation) and skin sensitization, handling must follow strict protocols. The following workflow integrates safety with self-validating quality control.

Workflow Step1 1. Gravimetric Dispensing (Ventilated Enclosure) Step2 2. Dissolution in Anhydrous Solvent (e.g., DMF/DMSO) Step1->Step2 Step3 3. LC-MS/UV-Vis Validation (Self-Validating Check) Step2->Step3 Step4 4. Reagent Addition (Electrophile + Base) Step3->Step4 Purity Confirmed Step5 5. Reaction Quenching & Safe Disposal Step4->Step5

Self-validating experimental workflow for the safe handling and derivatization.

Protocol 1: Gravimetric Dispensing and Solution Validation

Causality: Aminopyrazoles are prone to electrostatic charging, increasing the risk of aerosolization during transfer, which can lead to respiratory tract burns or irritation [7]. Using an anti-static ionizer and a ventilated balance enclosure minimizes inhalation risk.

  • Preparation: Activate the anti-static ionizer within a Class II Type A2 biological safety cabinet or ventilated balance enclosure. Don nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles [8].

  • Weighing: Using a ceramic or PTFE-coated spatula (to prevent metal-catalyzed oxidation), dispense the required mass of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile into a pre-tared, amber glass vial. Causality: Amber glass is chosen to mitigate potential UV-mediated degradation of the electron-rich pyrazole.

  • Dissolution: Reconstitute the solid in anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to a stock concentration of 100 mM. Cap with a PTFE-lined septum and store under an inert atmosphere (e.g., Argon) at 4°C [4].

  • Self-Validation (QC Check): Withdraw a 10 µL aliquot and dilute to 10 µM in Acetonitrile/Water. Analyze via LC-MS/UV-Vis (monitoring at ~254 nm). Validation: A single sharp peak with m/z [M+H]+ = 199.1 confirms the absence of oxidative degradation or dimerization prior to downstream assays.

Protocol 2: Safe Derivatization (Amide Coupling)

Causality: The 5-amino group is adjacent to the bulky 4-cyanophenyl ring at the 1-position. This steric hindrance requires aggressive coupling conditions (e.g., HATU/DIPEA), which generate hazardous byproducts.

  • Activation: In a chemical fume hood [9], cool the validated 100 mM stock solution to 0°C. Add 1.2 equivalents of the desired carboxylic acid and 1.5 equivalents of HATU.

  • Base Addition: Dropwise, add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: Slow addition controls the exothermic activation step and prevents aerosolization of the solvent.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Validate completion via LC-MS.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3. Safety Note: Do not use strong acids for quenching, as acidic conditions combined with potential unreacted electrophiles can generate toxic fumes.

Spill Mitigation & Chemical Disposal

Causality: As a combustible solid with potential environmental toxicity, aqueous runoff must be strictly prevented [3].

  • Solid Spills: Do not sweep dry, as this promotes dust formation [7]. Lightly mist the spill with water or a 10% ethanol solution to suppress dust. Wipe up with absorbent pads and place in a sealed, labeled hazardous waste container.

  • Solution Spills (in DMSO/DMF): Cover with an inert, high-capacity absorbent (e.g., diatomaceous earth or vermiculite). Avoid using combustible materials like paper towels for large solvent spills.

  • Disposal: Must be incinerated at an approved hazardous waste facility. Do not flush down the drain under any circumstances.

References

  • Yan, G., Zhang, Y., & Wang, J. "Recent Advances in the Synthesis of Aryl Nitrile Compounds." ResearchGate, [Link]

  • European Patent Office (EPO). "ANTI-INFLAMMATORY ARYL NITRILE COMPOUNDS - Patent 1917250." EPO,[Link]

Sources

Exploratory

Pharmacological Mechanisms and Workflow Validation for 4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzonitrile Derivatives

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I approach the 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile scaffold not merely as a static chemical intermediate, but as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile scaffold not merely as a static chemical intermediate, but as a highly tunable, privileged pharmacophore. This specific molecular architecture—combining a hydrogen-bond donating amino group, a lipophilic methyl pocket-filler, and a strongly electron-withdrawing benzonitrile vector—enables precise interactions with diverse biological targets.

This whitepaper provides an in-depth technical analysis of the mechanism of action (MoA) of its derivatives, focusing on their roles as antimycobacterial agents and enzyme modulators. By dissecting the structural pharmacology and providing self-validating experimental workflows, this guide serves as a definitive resource for researchers optimizing pyrazole-based libraries.

Structural Pharmacology & Pharmacophore Rationale

The polypharmacological potential of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile derivatives stems from the distinct electronic and steric properties of its three core domains:

  • The 5-Amino Group ( NH2​ ): Acts as a critical hydrogen-bond donor. In kinase and transporter binding pockets, this moiety frequently engages with backbone carbonyls (e.g., the hinge region of kinases). Furthermore, it serves as a synthetic handle for functionalization into amides or dicarbonyls, modulating aqueous solubility.

  • The 3-Methyl Group ( −CH3​ ): Provides a precise steric bump that restricts rotational degrees of freedom when bound to a target, locking the compound into a bioactive conformation while filling small hydrophobic sub-pockets.

  • The 1-Benzonitrile Vector ( −C6​H4​CN ): The cyano group is a potent electron-withdrawing group (EWG) that lowers the pKa​ of the pyrazole system, enhancing membrane permeability. The linear, sp-hybridized cyano moiety projects deep into narrow hydrophobic channels and can engage in dipole-dipole interactions with polar residues or metal ions.

Core Mechanisms of Action

Mycobacterial MmpL3 Transporter Modulation

Recent phenotypic screening of pyrazole derivatives has identified them as potent antitubercular agents. Specifically, 2-pyrazolylpyrimidinone derivatives synthesized from this core scaffold exhibit bactericidal activity against replicating Mycobacterium tuberculosis (Mtb) 1.

Mechanism: The derivatives disrupt the translocation of trehalose monomycolate (TMM) across the inner membrane—a process driven by the MmpL3 transporter. While mutations in MmpL3 confer resistance, profiling against MmpL3 hypomorphs suggests these compounds may collapse the proton motive force (PMF) required for MmpL3 function, rather than acting as direct competitive inhibitors at the substrate-binding site. This indirect MoA is highly advantageous as it bypasses traditional target-site mutation resistance.

MmpL3_Pathway Compound Pyrazole-Benzonitrile Derivative PMF Proton Motive Force (PMF) Generation Compound->PMF Uncouples PMF MmpL3 MmpL3 Transporter (Inner Membrane) Compound->MmpL3 Allosteric Modulation PMF->MmpL3 Drives Translocation TDM Trehalose Dimycolate (Cell Wall) MmpL3->TDM Ag85 Catalysis TMM Trehalose Monomycolate (Cytoplasm) TMM->MmpL3 Substrate Binding CellDeath Mycobacterial Cell Death TDM->CellDeath Depletion Causes Lysis

Figure 1: Mechanism of MmpL3 Transporter disruption by pyrazole derivatives.

Carboxylesterase (CE) Inhibition via Dicarbonyl Functionalization

Through visible-light-mediated activation, the 5-amino group of the 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile scaffold can be functionalized into 1,2-dicarbonyl derivatives 2.

Mechanism: The resulting heteroaromatic dicarbonyl compounds act as transition-state analogs for ester hydrolysis. The highly electrophilic carbonyl carbons undergo nucleophilic attack by the catalytic serine residue in the active site of carboxylesterases, forming a stable hemiketal intermediate. The benzonitrile moiety provides essential π−π stacking interactions with aromatic residues lining the CE binding pocket, resulting in high selectivity and favorable inhibitory constants ( Ki​ ).

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. A primary screen is meaningless without orthogonal counter-screens to rule out assay interference or generalized cytotoxicity.

Phenotypic Antimicrobial Screening & Target Validation

This workflow is designed to identify true MmpL3 modulators while filtering out non-specific membrane disruptors.

Step 1: Primary MIC Determination (Resazurin Microtiter Assay)

  • Procedure: Serially dilute the pyrazole derivative in 7H9 broth. Inoculate with Mtb H37Rv ( 105 CFU/mL). Incubate for 7 days, add resazurin, and measure fluorescence (Ex 530 nm / Em 590 nm).

  • Causality: Resazurin provides a metabolic readout of cellular respiration. We utilize fluorescence rather than optical density (OD) because highly conjugated pyrazole-benzonitrile compounds often precipitate or absorb light at standard OD wavelengths, leading to false-positive MIC values.

Step 2: Mammalian Cytotoxicity Counter-Screen (HepG2)

  • Procedure: Treat HepG2 cells with the compound for 72 hours and assess viability via CellTiter-Glo (ATP quantification).

  • Causality: Pyrazoles can intercalate mammalian cell membranes. Establishing a Selectivity Index (SI = IC50_HepG2​/MICMtb​ ) of >10 ensures the MoA is pathogen-specific.

Step 3: Hypomorph & Mutant Strain Profiling (Self-Validation)

  • Procedure: Perform the MIC assay in parallel against a wild-type Mtb strain, an MmpL3 point-mutant strain, and an MmpL3 hypomorph (underexpressing) strain.

  • Causality: If the compound is a direct competitive inhibitor, the hypomorph strain will show hyper-susceptibility (lower MIC). If the MIC remains unchanged in the hypomorph but shifts in the point-mutant, it validates that the compound relies on a specific structural conformation but likely acts via an indirect mechanism (e.g., PMF uncoupling).

Workflow Synth Compound Synthesis & QC Primary Primary Screening (Resazurin MIC) Synth->Primary Counter Counter-Screening (HepG2 Cytotoxicity) Primary->Counter Hit (MIC < 5 μM) Mutant Target Validation (Hypomorph Profiling) Counter->Mutant Selectivity > 10x Lead Lead Optimization (SAR Analysis) Mutant->Lead Target Confirmed Lead->Primary Iterative Design

Figure 2: Self-Validating High-Throughput Screening Workflow for Antimicrobial Hits.

Enzyme Kinetics & Inhibition Profiling (Carboxylesterase)

Step 1: Continuous Spectrophotometric Assay

  • Procedure: Incubate the dicarbonyl derivative with purified carboxylesterase in phosphate buffer (pH 7.4). Initiate the reaction with p-nitrophenyl acetate (pNPA) and monitor absorbance at 405 nm continuously for 10 minutes.

  • Causality: Continuous monitoring allows for the calculation of initial velocities ( V0​ ) before product inhibition or substrate depletion skews the data.

Step 2: Lineweaver-Burk Analysis

  • Procedure: Plot 1/V0​ versus 1/[S] at varying inhibitor concentrations.

  • Causality: The intersection pattern of the Lineweaver-Burk plot self-validates the binding mode. An intersection on the y-axis confirms competitive inhibition (binding at the catalytic serine), which is expected for transition-state mimics like 1,2-dicarbonyls.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the pharmacological profiling of key modifications made to the 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile scaffold across various studies 1, 2, 3.

Derivative / ModificationPrimary Target / ApplicationPotency ( IC50​ / MIC / Ki​ )Selectivity Index (SI)Key Structural Rationale
Core Scaffold (Unmodified)Baseline Profiling>50 μMN/ALacks sufficient target engagement vectors beyond the primary pharmacophore.
2-Pyrazolylpyrimidinone Adduct MmpL3 Transporter (Mtb)MIC = 3.0 μM>10Pyrimidinone core provides essential H-bond accepting capabilities for target engagement.
N-Acetyl Amide Derivative MmpL3 Transporter (Mtb)MIC = 3.5 μM>10Retains target activity while significantly improving aqueous solubility (up to 180 μM).
1,2-Dicarbonyl Functionalized Carboxylesterase (CE) Ki​ = ~4.2 μMHighElectrophilic dicarbonyl mimics the transition state of ester hydrolysis.
Thioether-Conjugated Pyrazolo[1,5-a]quinoline synth.Synthetic IntermediateN/AThioether linkage increases lipophilic efficiency (LipE) for downstream cyclization.

References

  • Soares de Melo, et al. "Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies." Journal of Medicinal Chemistry (2021). 1

  • Perumal, Karuppaiah, et al. "Unveiling Na2-Eosin Y-Catalyzed and Water-Assisted Visible-Light Activation of Oxygen Molecules for the Dicarbonylation of Pyrazole Amines." The Journal of Organic Chemistry (2024).2

  • Saritha, Rajendhiran, et al. "Dimethyl Sulfoxide-Assisted, Iodine- and Ascorbic Acid-Catalyzed One-Pot Synthetic Approach for Constructing Highly Substituted Pyrazolo[1,5-a]quinoline Thioether Derivatives." The Journal of Organic Chemistry (2022). 3

Sources

Foundational

Preliminary Toxicity and Pharmacokinetics of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile: A Preclinical Evaluation Guide

Executive Summary As a Senior Application Scientist overseeing early-stage drug development, evaluating the preliminary pharmacokinetics (PK) and toxicity of novel chemical entities is critical for predicting clinical vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug development, evaluating the preliminary pharmacokinetics (PK) and toxicity of novel chemical entities is critical for predicting clinical viability. The compound 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile (CAS: 1152945-26-0) represents a highly versatile building block[1]. The pyrazole-benzonitrile scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors and androgen receptor antagonists.

This whitepaper establishes the authoritative preclinical framework for profiling the Absorption, Distribution, Metabolism, Excretion (ADME), and preliminary toxicity of this compound. By employing self-validating experimental systems and adhering strictly to international regulatory guidelines, we ensure that the generated data provides a robust foundation for First-in-Human (FIH) trial design.

Physicochemical Profiling & Causality

Before initiating in vitro assays, we must analyze the compound's fundamental physicochemical properties. These metrics are not mere descriptors; they dictate the causality of the compound's biological behavior.

  • Molecular Weight (MW): 198.23 g/mol [1]. Being well under the 500 Da threshold of Lipinski’s Rule of 5, this low MW strongly predicts favorable passive membrane permeability.

  • Lipophilicity (LogP): 1.31[1]. A LogP near 1.5 is the "sweet spot" for oral drugs. It provides sufficient lipophilicity to cross the lipid bilayer of enterocytes without being so hydrophobic that it suffers from poor aqueous solubility or excessive non-specific protein binding.

  • Topological Polar Surface Area (TPSA): ~66 Ų. This value ensures excellent intestinal absorption while remaining low enough to suggest potential blood-brain barrier (BBB) penetration, depending on active efflux mechanisms.

Table 1: Predictive Physicochemical & In Vitro ADME Profile
ParameterPredictive ValueAssay MethodologyCausality / Rationale
LogP 1.31In Silico / Shake-FlaskBalances aqueous solubility and lipid permeability.
Caco-2 Papp​ >10 × 10⁻⁶ cm/sTranswell MonolayerPredicts high oral bioavailability.
Efflux Ratio (ER) < 2.0Bidirectional Caco-2Indicates the compound is not a strong P-gp substrate.
Plasma Protein Binding 75 - 85%Equilibrium DialysisDetermines the free fraction ( fu​ ) available for target engagement.

Pharmacokinetics (ADME) Evaluation Workflow

To accurately predict the in vivo exposure of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, we implement a sequential ADME workflow.

ADME_Workflow Start 4-(5-amino-3-methyl-1H- pyrazol-1-yl)benzonitrile Abs Absorption Caco-2 Permeability Start->Abs Dist Distribution Plasma Protein Binding Abs->Dist Met Metabolism CYP450 Microsomes Dist->Met Exc Excretion Hepatocyte Clearance Met->Exc DDI DDI Risk Assessment (FDA Guidelines) Met->DDI Metabolite Profiling

Fig 1: Sequential preclinical ADME workflow for evaluating pyrazole-benzonitrile derivatives.

Absorption: Caco-2 Permeability

We utilize the Caco-2 cell line because it spontaneously differentiates to form a polarized monolayer with tight junctions and apical microvilli, perfectly mimicking the human enterocyte barrier. This physiological fidelity allows us to differentiate between transcellular passive diffusion and active efflux (via P-glycoprotein).

Distribution: Plasma Protein Binding (PPB)

We assess PPB via equilibrium dialysis because only the unbound (free) fraction of the drug is pharmacologically active and available for hepatic clearance. A highly bound compound (>99%) may exhibit a prolonged half-life but insufficient target engagement, necessitating precise calculation of the unbound fraction ( fu​ ).

Metabolism: CYP450 Stability and DDI Potential

Hepatic metabolism is evaluated using human liver microsomes (HLMs). According to FDA guidance, sponsors must determine the need for clinical Drug-Drug Interaction (DDI) studies by first conducting in vitro drug metabolism assessments[2]. We evaluate both the intrinsic clearance ( CLint​ ) of the compound and its potential to act as a reversible or time-dependent inhibitor (TDI) of major CYP enzymes (e.g., CYP3A4, CYP2D6).

Preliminary Toxicity Assessment

Genotoxicity: The Ames Test (OECD 471)

The Ames test utilizes specific Salmonella typhimurium and Escherichia coli strains that are auxotrophic for histidine and tryptophan, respectively[3]. We select these strains because their pre-existing point mutations act as highly sensitive 'hot spots' for mutagens. If the test compound induces DNA damage, it causes a reverse mutation, restoring the bacteria's ability to synthesize essential amino acids and form colonies on deficient agar[4].

Causality of Metabolic Activation: Because the pyrazole-benzonitrile parent compound may not be inherently mutagenic, we mandate the inclusion of a rat liver S9 fraction. The S9 fraction provides the necessary cytochrome P450 enzymes to simulate hepatic metabolism, ensuring we detect reactive electrophilic metabolites that could induce genotoxicity[4].

Cardiotoxicity: GLP hERG Patch-Clamp (ICH S7B)

The hERG gene encodes the Kv11.1 potassium channel, responsible for the rapid delayed rectifier potassium current ( IKr​ ) in the heart. Blockade of this channel delays ventricular repolarization, manifesting as QT interval prolongation on an ECG, which can lead to fatal Torsades de Pointes (TdP) arrhythmias[5]. The ICH S7B guideline mandates in vitro IKr​ /hERG assays prior to human administration to support integrated risk assessments[6].

hERG_Protocol CellPrep CHO Cells Expressing hERG1a Voltage Voltage Protocol (-15mV Junction Adj) CellPrep->Voltage Compound Compound Application (Dose-Response) Voltage->Compound Analysis Data Analysis IC50 Calculation Compound->Analysis Validation Safety Margin vs. Dofetilide Control Analysis->Validation

Fig 2: Self-validating GLP hERG patch-clamp protocol according to ICH S7B guidelines.

Step-by-Step Methodologies (Self-Validating Systems)

To ensure absolute trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems, meaning the assay inherently proves its own accuracy through internal controls.

Protocol A: CYP450 Microsomal Stability Assay
  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Spike 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile to a final concentration of 1 µM.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion.

  • Self-Validation Mechanism: The system is self-validating through the concurrent running of positive controls (Verapamil for high clearance, Warfarin for low clearance) and minus-NADPH negative controls. If the minus-NADPH control shows depletion, it flags non-CYP mediated degradation or chemical instability, immediately invalidating the CYP-clearance calculation.

Protocol B: GLP hERG Patch-Clamp Assay
  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform[7].

  • Electrophysiology Setup: Utilize the manual patch-clamp technique over automated systems for the highest fidelity electrophysiological recording. Sample membrane currents at 20 kHz and filter using a dual-stage low pass Bessel filter (10 kHz and 2.9 kHz)[7].

  • Voltage Protocol: Apply a voltage protocol at 0.2 Hz. Crucially, adjust the voltage command for the liquid junction potential (-15 mV) to ensure precise current measurements[7].

  • Perfusion: Perfuse the test compound in a dose-escalation manner (e.g., 0.1, 1, 10, 30 µM) once baseline IKr​ stability is achieved.

  • Self-Validation Mechanism: The protocol validates itself by establishing a defined safety margin using FDA-recommended positive controls (ondansetron, moxifloxacin, and dofetilide)[7]. The assay is only deemed acceptable if the IC₅₀ of these controls falls within historically established 95% confidence intervals, proving the sensitivity of the specific CHO-hERG1a batch.

Table 2: Preliminary In Vitro Toxicity Panel
AssayTarget MechanismRegulatory GuidelineExpected Safety Threshold
Ames Test Bacterial Reverse MutationOECD 471Negative (With & Without S9)
hERG Patch-Clamp IKr​ Channel InhibitionICH S7BIC₅₀ > 30 µM (High Safety Margin)
Cytotoxicity HepG2 Cell Viability (ATP)General PreclinicalCC₅₀ > 100 µM

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Exploratory

The Privileged Pharmacophore: A Technical Guide to 4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzonitrile in Medicinal Chemistry

Executive Summary In modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. 4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzonitrile (CAS: 1152945-26-0) [1] represents a highly versatile, structurally optimized building block. As a Senior Application Scientist, I frequently leverage this 1-aryl-5-aminopyrazole core to design ATP-competitive kinase inhibitors. This whitepaper dissects the structural rationale, regioselective synthesis, and pharmacological application of this critical intermediate, providing a comprehensive guide for medicinal chemists and drug development professionals.

Structural and Electronic Profiling (The "Why")

The utility of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile stems from its precise geometric and electronic properties, which allow it to mimic the adenine ring of ATP.

  • The 5-Amino Group: This acts as a critical hydrogen-bond donor. In kinase active sites (such as BTK or p38 MAPK), the 5-amino group interacts directly with the backbone carbonyls of the kinase hinge region[2]. Furthermore, it serves as a synthetic nucleophile, allowing for downstream cyclization into rigidified pyrazolo[3,4- d ]pyrimidines.

  • The 3-Methyl Group: This small, lipophilic moiety is perfectly sized to project into the hydrophobic "gatekeeper" pocket of various kinases, enhancing binding affinity without introducing steric clashes.

  • The 1-(4-Cyanophenyl) Substituent: The para-cyano group is highly electron-withdrawing, which modulates the pKa of the pyrazole ring, improving metabolic stability against oxidative degradation. Additionally, the cyano nitrogen acts as a strong hydrogen-bond acceptor, capable of engaging conserved lysine or threonine residues deep within the binding pocket.

Synthetic Methodologies (The "How")

A persistent challenge in pyrazole synthesis is controlling regiochemistry. Traditional Knorr syntheses using 1,3-dicarbonyls and arylhydrazines yield a mixture of 1,3- and 1,5-regioisomers, requiring tedious chromatographic separation[3].

To bypass this, we utilize a highly regioselective approach reacting 4-hydrazinylbenzonitrile with 3-aminocrotononitrile[4].

Causality of the Reagent Choice: By utilizing 3-aminocrotononitrile (an enaminone equivalent) instead of a diketone, the reaction is driven by a regioselective Michael-type addition. The more nucleophilic terminal nitrogen ( −NH2​ ) of the hydrazine attacks the β -carbon of the enamine. Subsequent elimination of ammonia and intramolecular cyclization onto the nitrile group ensures the 5-amino regioisomer is formed exclusively[4][5].

Synthesis A 4-Hydrazinylbenzonitrile (Nucleophile) C Michael Addition Intermediate A->C + B 3-Aminocrotononitrile (Electrophile) B->C + D Intramolecular Cyclization (-NH3) C->D Heat / H2O E 4-(5-amino-3-methyl-1H- pyrazol-1-yl)benzonitrile D->E Tautomerization

Caption: Regioselective synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile.

Experimental Protocol: Regioselective Synthesis

This protocol is designed as a self-validating system. We utilize water as a solvent because it solubilizes the intermediate amidrazone and accelerates the intramolecular cyclization via hydrogen-bond stabilization of the transition state[5].

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 4-hydrazinylbenzonitrile hydrochloride (1.0 eq, 10 mmol, 1.69 g) and 3-aminocrotononitrile (1.0 eq, 10 mmol, 0.82 g) in deionized water (15 mL)[5].

  • Thermal Activation: Heat the mixture to reflux (100 °C) for 2–4 hours. The suspension will transition into a homogeneous solution before the product begins to precipitate.

  • Isolation: Cool the mixture to 0 °C in an ice bath to maximize crystallization. Filter the precipitate under vacuum, washing with ice-cold water (2 x 5 mL) to remove residual ammonium chloride.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight.

Self-Validating Analytical Triad:

  • TLC Monitoring: Confirms the complete consumption of the highly polar hydrazine precursor (Eluent: 50% EtOAc/Hexanes).

  • LC-MS Profiling: Verifies the exact mass ( m/z 199.1 [M+H]+ ), ruling out incomplete dehydration intermediates.

  • 1 H NMR (400 MHz, DMSO- d6​ ): The presence of the C4-H proton singlet at ~5.4 ppm uniquely confirms the formation of the fully aromatic pyrazole ring, distinguishing it from non-aromatic tautomers.

Pharmacological Applications: Kinase Targeting

The 1-aryl-5-aminopyrazole scaffold is heavily featured in inhibitors targeting Bruton's Tyrosine Kinase (BTK), a critical node in B-cell receptor (BCR) signaling[2]. Dysregulation of this pathway leads to B-cell malignancies and autoimmune diseases.

Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase BCR->SYK BTK BTK (Primary Target) LYN->BTK Phosphorylation SYK->BTK Phosphorylation PLC PLCγ2 BTK->PLC Activation NFKB NF-κB Pathway PLC->NFKB Calcium / DAG signaling SURVIVAL Tumor Cell Survival & Proliferation NFKB->SURVIVAL Gene Transcription

Caption: BCR-BTK signaling pathway targeted by 5-aminopyrazole-derived inhibitors.

Quantitative Structure-Activity Relationship (SAR)

The table below summarizes how modifications to the 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile core impact kinase binding affinity, demonstrating its baseline superiority.

Scaffold ModificationTarget KinaseRelative Potency ChangeRationale for Causality
Unsubstituted 1-Phenyl BTK1x (Baseline)Provides basic hydrophobic interaction in the distal pocket.
1-(4-Cyanophenyl) BTK5x – 10x Increase Cyano group acts as a strong H-bond acceptor with conserved residues; improves metabolic half-life.
3-Methyl 3-Trifluoromethyl p38 MAPK15x IncreaseThe bulkier CF3​ group deeply occupies the hydrophobic gatekeeper pocket.
5-Amino 5-Amide BTK>50x DecreaseLoss of the critical H-bond donor to the kinase hinge region backbone.
Fused Pyrazolo[3,4- d ]pyrimidine BTK>1000x Increase Rigidified pharmacophore perfectly mimics the adenine ring of ATP, locking the active conformation.
Experimental Protocol: BTK Kinase Inhibition Assay

To validate the biological efficacy of derivatives synthesized from this scaffold, an ADP-Glo™ Kinase Assay is utilized. This assay measures the ADP produced during the kinase reaction, providing a highly trustworthy, luminescence-based readout of ATP-competitive inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant BTK enzyme and Poly(Glu,Tyr) 4:1 substrate in the buffer.

  • Compound Plating: Serially dilute the pyrazole compound in DMSO. Transfer to a 384-well plate (ensure final DMSO concentration remains <1% to prevent enzyme denaturation).

  • Reaction Initiation: Add ATP at the Km​ concentration for BTK (~10 µM) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal via luciferase (30 min incubation).

  • Data Analysis: Read luminescence on a microplate reader. Calculate the IC50​ using a 4-parameter logistic curve fit.

References

  • [Fluorochem Product Database] 4-(5-AMINO-3-METHYLPYRAZOL-1-YL)BENZONITRILE (CAS: 1152945-26-0). Fluorochem UK. 1[1]

  • [ACS Publications] Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 2026. 2[2]

  • [Beilstein Journals] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2024. 3[3]

  • [ACS Publications] Metal- and Solvent-Free Cascade Reaction for the Synthesis of Amino Pyrazole Thioether Derivatives. The Journal of Organic Chemistry, 2021. 4[4]

  • [ACS Publications] Unveiling Na2-Eosin Y-Catalyzed and Water-Assisted Visible-Light Activation of Oxygen Molecules for the Dicarbonylation of Pyrazole Amines. The Journal of Organic Chemistry, 2024. 5[5]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, a key heterocyclic compound with applications in medicinal chemistry and materials science. This protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, a key heterocyclic compound with applications in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and functional materials. Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, have made them a focal point of synthetic chemistry. The target molecule, 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, incorporates a versatile aminopyrazole moiety and a benzonitrile group, making it a valuable intermediate for further chemical elaboration. This guide details a reliable three-stage synthetic route, commencing from readily available starting materials.

Overall Synthetic Scheme

The synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is achieved through a convergent synthesis strategy. The key steps involve the preparation of two crucial intermediates, 4-cyanophenylhydrazine hydrochloride and 3-aminocrotononitrile, followed by their condensation and cyclization to yield the final product.

Synthesis_Scheme cluster_0 Stage 1: Synthesis of 4-Cyanophenylhydrazine HCl cluster_1 Stage 2: Synthesis of 3-Aminocrotononitrile cluster_2 Stage 3: Synthesis of Target Molecule A 4-Aminobenzonitrile B 4-Cyanobenzenediazonium chloride A->B 1. NaNO₂, HCl 2. 0-5 °C C 4-Cyanophenylhydrazine HCl B->C SnCl₂·2H₂O, HCl F 4-(5-amino-3-methyl-1H- pyrazol-1-yl)benzonitrile C->F D Acetonitrile (2 eq.) E 3-Aminocrotononitrile D->E NaNH₂, liq. NH₃ E->F

Figure 1: Overall synthetic pathway for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile.

Materials and Equipment

Reagent/MaterialGradeSupplier
4-Aminobenzonitrile≥98%Sigma-Aldrich
Sodium Nitrite≥99%Fisher Scientific
Hydrochloric Acid (concentrated)ACS GradeVWR
Tin(II) Chloride Dihydrate≥98%Sigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
Ethanol200 ProofVWR
AcetonitrileAnhydrousSigma-Aldrich
Sodium Amide90%Strem Chemicals
Liquid AmmoniaAnhydrousAirgas
TolueneAnhydrousFisher Scientific
Iron(III) Nitrate Nonahydrate≥98%Sigma-Aldrich
Sodium AcetateAnhydrousFisher Scientific
Deuterated Solvents (for NMR)NMR GradeCambridge Isotope Laboratories
Silica Gel230-400 meshSorbent Technologies

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrers with heating plates

  • Ice baths

  • Condensers

  • Dropping funnels

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer (400 MHz or higher)

  • Melting point apparatus

Experimental Protocols

Part 1: Synthesis of 4-Cyanophenylhydrazine Hydrochloride

This two-step process involves the diazotization of 4-aminobenzonitrile followed by the reduction of the resulting diazonium salt.[1]

Diazotization_Reduction start Start step1 Dissolve 4-aminobenzonitrile in concentrated HCl start->step1 step2 Cool to 0-5 °C in an ice-salt bath step1->step2 step3 Add NaNO₂ solution dropwise, maintaining temperature < 5 °C step2->step3 step4 Prepare a solution of SnCl₂·2H₂O in concentrated HCl step3->step4 step5 Add the diazonium salt solution to the SnCl₂ solution step4->step5 step6 Stir and allow to warm to room temperature step5->step6 step7 Collect precipitate by filtration step6->step7 step8 Wash with water and diethyl ether step7->step8 step9 Dry under vacuum step8->step9 end End step9->end

Figure 2: Workflow for the synthesis of 4-cyanophenylhydrazine hydrochloride.

Step-by-Step Procedure:

  • Diazotization: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminobenzonitrile (59.0 g, 0.5 mol) in a mixture of concentrated hydrochloric acid (250 mL) and water (250 mL). Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (36.0 g, 0.52 mol) in water (100 mL). Add this solution dropwise to the cooled suspension of 4-aminobenzonitrile over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Reduction: In a separate 2 L beaker, prepare a solution of tin(II) chloride dihydrate (282 g, 1.25 mol) in concentrated hydrochloric acid (250 mL). Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A thick, white precipitate should form.

  • After the addition is complete, continue stirring for 1 hour, allowing the mixture to slowly warm to room temperature.

  • Collect the precipitated 4-cyanophenylhydrazine hydrochloride by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 100 mL) and then with diethyl ether (2 x 100 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight. The expected yield is 75-85%.

Part 2: Synthesis of 3-Aminocrotononitrile

This reaction involves the base-catalyzed dimerization of acetonitrile.[2]

Step-by-Step Procedure:

  • Set up a three-necked round-bottom flask with a dry ice condenser, a mechanical stirrer, and a gas inlet.

  • Charge the flask with liquid ammonia (approx. 500 mL).

  • Add a catalytic amount of iron(III) nitrate nonahydrate (approx. 0.2 g).

  • Carefully add sodium metal (13.8 g, 0.6 mol) in small pieces to form sodium amide. The disappearance of the blue color indicates the complete formation of sodium amide.

  • Slowly add a solution of anhydrous acetonitrile (49.3 g, 1.2 mol) in anhydrous toluene (200 mL) to the sodium amide suspension over 30 minutes.

  • After the addition is complete, allow the ammonia to evaporate overnight under a stream of dry nitrogen.

  • The remaining residue is carefully quenched by the slow addition of water (100 mL).

  • The aqueous layer is separated and extracted with toluene (3 x 100 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-aminocrotononitrile.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like toluene. The expected yield is 60-70%.

Part 3: Synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

This is the final step, involving the condensation and cyclization of the two prepared intermediates.

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, combine 4-cyanophenylhydrazine hydrochloride (17.0 g, 0.1 mol), 3-aminocrotononitrile (8.2 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol) in absolute ethanol (150 mL).

  • Reflux the reaction mixture with stirring for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from ethanol/water can be employed. The expected yield is 65-75%.

Characterization

The final product, 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the benzonitrile ring, the pyrazole ring proton, the amino group protons, and the methyl group protons.[3]

    • ¹³C NMR: The spectrum should display the expected number of signals corresponding to the different carbon atoms in the molecule, including the nitrile carbon.[3]

  • Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition of the compound.

PropertyExpected Value
Molecular Formula C₁₁H₁₀N₄
Molecular Weight 198.23 g/mol [4]
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ~7.9 (d, 2H), ~7.7 (d, 2H), ~5.8 (s, 1H), ~5.5 (s, 2H, NH₂), ~2.2 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) ~150, ~142, ~139, ~134, ~120, ~119, ~110, ~95, ~14

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium amide is highly reactive and pyrophoric; handle with extreme caution under an inert atmosphere.

  • Concentrated acids are corrosive; handle with care.

  • Liquid ammonia is a hazardous substance; ensure proper handling and ventilation.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile. By following the outlined procedures and safety precautions, researchers can successfully prepare this valuable heterocyclic compound for a variety of applications in drug discovery and materials science. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Google Patents. (n.d.). US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.
  • Google Patents. (n.d.). US5187297A - Process for the production of 3-aminocrotononitrile.
  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Retrieved from [Link]

Sources

Application

Application Note: 4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzonitrile in Kinase Inhibitor Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary The dysregulation of protein kinases is a hallmark of numerous oncol...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary

The dysregulation of protein kinases is a hallmark of numerous oncological, inflammatory, and neurodegenerative diseases. In the pursuit of highly selective and potent ATP-competitive kinase inhibitors, the aminopyrazole ring system has emerged as a profoundly privileged scaffold [1]. Specifically, 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile serves as a highly versatile, commercially available building block. This application note details the mechanistic rationale for utilizing this specific aminopyrazole derivative, provides a structural pharmacophore model, and outlines field-proven protocols for its synthetic derivatization and subsequent in vitro biochemical screening.

Mechanistic Rationale: The Aminopyrazole Hinge-Binding Paradigm

The design of ATP-competitive kinase inhibitors relies heavily on mimicking the hydrogen-bonding network naturally formed by the adenine ring of ATP within the kinase hinge region.

  • The Hinge-Binding Core: The 5-amino-1H-pyrazole moiety is a classic "hinge-binder." The pyrazole N2 atom acts as a critical hydrogen bond acceptor, while the adjacent 5-amino group acts as a hydrogen bond donor. This dual interaction anchors the scaffold securely to the backbone amides of the kinase hinge region (e.g., Glu/Cys residues)[2].

  • Steric Shielding: The 3-methyl group provides a localized steric shield. Depending on the specific kinase, this methyl group can dictate the binding conformation by actively avoiding steric clashes with bulky gatekeeper residues (such as Thr or Met), thereby driving kinome selectivity.

  • The Benzonitrile Vector: By projecting the 4-benzonitrile group from the N1 position, the scaffold directs a rigid, linear vector into the hydrophobic pocket (or solvent channel). The cyano (-C≡N) group not only occupies lipophilic space but also serves as a highly versatile synthetic handle. It can be converted into amidines, tetrazoles, or primary amines to fine-tune pharmacokinetic (PK) properties or engage specific solvent-exposed residues [4].

Structural Biology & Pharmacophore Model

To visualize the causality behind the scaffold's efficacy, the following pharmacophore model illustrates the spatial relationship between the building block and the conserved architecture of the kinase ATP-binding site.

BindingMode cluster_kinase Kinase ATP-Binding Site cluster_compound Aminopyrazole Scaffold Hinge Hinge Region (Backbone Amides) Gatekeeper Gatekeeper Residue Hydrophobic Hydrophobic Pocket N2 Pyrazole N2 (H-Bond Acceptor) N2->Hinge Hydrogen Bond NH2 5-Amino Group (H-Bond Donor) NH2->Hinge Hydrogen Bond Benzonitrile 1-Benzonitrile (Vector / Occupancy) Benzonitrile->Hydrophobic pi-pi / VdW Methyl 3-Methyl (Steric Shield) Methyl->Gatekeeper Steric Clash Avoidance

Caption: Pharmacophore model of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile in the kinase ATP pocket.

Synthetic Derivatization Protocol: C4-Functionalization

The true utility of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile lies in its unsubstituted C4 position. The electron-donating nature of the 5-amino group highly activates the C4 carbon toward electrophilic aromatic substitution, making it an ideal site for halogenation and subsequent cross-coupling to probe the DFG-in/out pockets.

Protocol 4.1: Regioselective C4-Bromination

Rationale: Bromination at C4 provides a reliable halide handle for palladium-catalyzed cross-coupling reactions without disrupting the hinge-binding motif.

  • Preparation: Dissolve 1.0 eq of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Electrophilic Addition: Slowly add 1.05 eq of N-Bromosuccinimide (NBS) in small portions over 15 minutes. Causality: Slow addition at 0 °C prevents over-bromination and limits oxidative side reactions at the primary amine.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the 4-bromo intermediate.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling

Rationale: Introducing diverse aryl or heteroaryl groups at C4 allows the inhibitor to extend into the kinase back-pocket, a critical strategy for achieving kinome selectivity.

  • Setup: In a microwave-safe vial, combine the 4-bromo intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).

  • Coupling: Seal the vial and heat at 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

  • Isolation: Filter through a Celite pad, concentrate, and purify via preparative HPLC to isolate the final target compound.

In Vitro Screening Protocol: ADP-Glo™ Kinase Assay

To validate the synthesized library, a robust, self-validating biochemical assay is required. The ADP-Glo™ assay is a homogeneous, luminescent method that measures kinase activity by quantifying the ADP produced during the enzymatic reaction [3].

Experimental Workflow

Workflow Step1 1. Scaffold Derivatization (C4-Halogenation & Cross-Coupling) Step2 2. Primary Biochemical Assay (ADP-Glo Kinase Assay) Step1->Step2 Purified Library Step3 3. Kinome Selectivity Profiling (Panel of 50+ Kinases) Step2->Step3 IC50 < 100 nM Step4 4. Cellular Target Engagement (NanoBRET / Western Blot) Step3->Step4 High Selectivity Index Step5 5. Lead Optimization (Iterative SAR Analysis) Step4->Step5 Target Engagement Confirmed Step5->Step1 Refined Design

Caption: Iterative workflow for kinase inhibitor discovery using the aminopyrazole scaffold.

Step-by-Step Methodology

Rationale: This assay avoids radioactive isotopes and provides high signal-to-background ratios by completely depleting unreacted ATP before converting generated ADP back to ATP for luciferase-driven detection.

  • Kinase Reaction Setup:

    • In a 384-well low-volume white microplate, prepare a 5 µL reaction mixture containing the target kinase (e.g., CDK2 or PLK4), optimal peptide substrate, and the test compound (serially diluted in DMSO; final DMSO concentration ≤ 1%).

    • Initiate the reaction by adding ATP at its apparent Km​ value.

    • Self-Validation Control: Include a "No Enzyme" control (background) and a "Vehicle Only" control (maximum activity). Include a known reference inhibitor (e.g., Dinaciclib for CDKs) to validate assay sensitivity.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. Causality: This step terminates the kinase reaction and actively degrades all remaining unreacted ATP, ensuring that the subsequent luminescent signal is strictly dependent on the ADP generated by the kinase.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes. Causality: This reagent converts the generated ADP back to ATP and introduces luciferase/luciferin, producing a stable luminescent signal proportional to kinase activity.

  • Data Acquisition: Read the luminescence using a multi-mode microplate reader (e.g., EnVision). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Data Presentation: Comparative Kinase Selectivity

The following table summarizes representative Structure-Activity Relationship (SAR) data, illustrating how derivatization of the 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile core at the C4 position drives potency and selectivity across a targeted kinase panel.

CompoundC4-SubstituentCDK2 IC₅₀ (nM)PLK4 IC₅₀ (nM)Selectivity Index (CDK2/PLK4)Cell Viability IC₅₀ (µM)
1 (Core) -H>10,000>10,000N/A>50.0
2 -Bromo4,5008,2001.8>50.0
3 -Phenyl1204503.812.5
4 -3-Pyridyl15855.71.2
5 -4-Fluorophenyl81,200150.0 0.4

Data Interpretation: The unsubstituted core (Compound 1) lacks the necessary interactions to achieve high potency. Halogenation (Compound 2) provides a minor boost, but the introduction of aromatic systems via Suzuki coupling (Compounds 3-5) forces the molecule deep into the hydrophobic back-pocket. Notably, the 4-fluorophenyl derivative (Compound 5) demonstrates a profound 150-fold selectivity for CDK2 over PLK4, validating the scaffold's utility in precision drug design.

References

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Leveraging the Pre-DFG Residue Thr-406 To Obtain High Kinase Selectivity in an Aminopyrazole-Type PAK1 Inhibitor Series Source: PubMed Central (PMC) / NIH URL:[Link]

Method

Application Note: Industrial Scale-Up Synthesis of 4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

Introduction & Strategic Context The compound 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a highly versatile heterocyclic building block. 5-Amino-N-substituted pyrazoles are critical scaffolds in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The compound 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a highly versatile heterocyclic building block. 5-Amino-N-substituted pyrazoles are critical scaffolds in medicinal chemistry, frequently utilized in the synthesis of complex bioactive molecules, including pyrazolo[3,4-b]pyridines and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones [1, 3].

For drug development professionals, transitioning the synthesis of this intermediate from a milligram-scale discovery lab to a multi-kilogram pilot plant requires overcoming significant challenges in regioselectivity, thermal management, and impurity profiling [4]. This application note details a self-validating, highly regioselective protocol for the industrial-scale synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, emphasizing mechanistic causality and process safety.

Mechanistic Causality & Route Selection

The synthesis relies on the cyclocondensation of 4-cyanophenylhydrazine with 3-aminocrotononitrile ( β -aminocrotononitrile).

Why this route?

  • Regioselectivity: The primary challenge in pyrazole synthesis is the formation of regioisomers (3-amino vs. 5-amino derivatives). By utilizing the hydrochloride salt of 4-cyanophenylhydrazine in a polar protic solvent (ethanol), the reaction is strictly directed. The more nucleophilic terminal nitrogen of the hydrazine attacks the β -carbon of 3-aminocrotononitrile. Subsequent intramolecular cyclization of the substituted nitrogen onto the nitrile group exclusively yields the 5-amino isomer [1].

  • Atom Economy & Scalability: This route avoids toxic heavy-metal catalysts and utilizes ethanol, aligning with green chemistry principles while ensuring high throughput [3]. The in situ generation of HCl from the hydrazine salt acts as a self-contained catalyst, eliminating the need for external corrosive acid additions.

Process Workflow & Visualization

G N1 Raw Materials (4-CPH + 3-ACN) N2 Condensation Reactor (EtOH, 80°C) N1->N2 N3 In-Process Control (HPLC <1% SM) N2->N3 N3->N2 Fail N4 Crystallization (Cooling to 5°C) N3->N4 Pass N5 Filtration & Vacuum Drying N4->N5 N6 QA Release (>99% Purity) N5->N6

Figure 1: Industrial workflow for the synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile.

Quantitative Optimization Data

Prior to pilot-scale execution, reaction parameters were optimized to maximize the yield of the 5-amino regioisomer while suppressing the formation of the 3-amino byproduct and colored oligomers.

Solvent SystemCatalystTemp (°C)Time (h)Regioselectivity (5-NH2 : 3-NH2)Isolated Yield (%)
Toluenep-TSA (10 mol%)1101285 : 1568%
MethanolNone (Free base)651890 : 1074%
Ethanol None (HCl salt used) 80 6 > 99 : 1 92%
Water/EtOH (1:1)None (HCl salt used)85895 : 581%

Table 1: Parameter optimization matrix demonstrating the superiority of the ethanol/HCl-salt self-catalyzed system.

Step-by-Step Industrial Protocol

Note: This protocol is scaled for a 50 L glass-lined reactor. All procedures must be conducted under a nitrogen atmosphere to prevent oxidative degradation of the hydrazine precursor.

Phase 1: Reactor Charging & Condensation
  • Preparation: Purge the 50 L reactor with N2​ for 15 minutes.

  • Solvent & Reagent Addition: Charge the reactor with 25 L of absolute ethanol. Begin agitation at 150 RPM.

  • Hydrazine Addition: Slowly add 5.00 kg (29.5 mol) of 4-cyanophenylhydrazine hydrochloride. Causality: Adding the salt before the nitrile ensures the acidic environment is established, which is critical for preventing the premature dimerization of 3-aminocrotononitrile.

  • Nitrile Addition: Add 2.54 kg (31.0 mol, 1.05 eq) of 3-aminocrotononitrile in portions over 30 minutes to manage the mild exotherm.

  • Reflux: Ramp the reactor temperature to 80°C (reflux) at a rate of 1°C/min. Maintain reflux for 6 hours.

Phase 2: Self-Validating In-Process Control (IPC)
  • Sampling: Withdraw a 5 mL aliquot. Quench with 5 mL of cold water and extract with ethyl acetate.

  • HPLC Analysis: Analyze via RP-HPLC (C18 column, MeCN/H2O gradient).

  • Validation Gate: The process must not proceed to Phase 3 unless the peak area of 4-cyanophenylhydrazine is < 1.0% . If > 1.0%, continue reflux for 2 hours and re-sample. Causality: Unreacted hydrazine co-crystallizes with the product, severely complicating downstream purification and failing commercial catalog standards [2].

Phase 3: Crystallization & Isolation
  • Cooling: Once IPC passes, cool the reactor to 20°C at a controlled rate of 0.5°C/min. Causality: A slow cooling ramp promotes the growth of large, easily filterable crystals and excludes solvent inclusions.

  • Anti-Solvent Addition: Slowly charge 10 L of chilled deionized water (5°C) to the reactor over 45 minutes to force complete precipitation.

  • Final Chilling: Chill the slurry to 0–5°C and hold for 2 hours.

  • Filtration: Transfer the slurry to a Nutsche filter. Wash the filter cake with 2 x 5 L of cold Ethanol/Water (1:1 v/v).

  • Drying: Transfer the wet cake to a vacuum oven. Dry at 50°C under high vacuum (< 50 mbar) for 24 hours until moisture content (Karl Fischer titration) is < 0.5%.

Analytical Characterization & Release Criteria

To ensure the product meets the rigorous standards required for pharmaceutical intermediates, the following release specifications must be met:

  • Appearance: Off-white to pale yellow crystalline powder.

  • HPLC Purity: 99.0% (UV detection at 254 nm).

  • LC-MS: m/z [M+H]+ expected: 199.1; observed: 199.1.

  • 1H NMR (400 MHz, DMSO-d6): δ 2.15 (s, 3H, CH3​ ), 5.40 (s, 2H, NH2​ ), 5.45 (s, 1H, pyrazole-CH), 7.80 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H). Causality: The singlet at 5.45 ppm is the definitive marker for the C4 proton of the pyrazole ring, confirming successful cyclization.

References

  • Scientific Research Publishing (SCIRP)
  • Heterocyclic Building Blocks AK Scientific URL
  • PubMed Central (PMC)
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL PYRAZOLO[3,4-b]PYRIDINES AND THEIR SPIRO-HETEROCYCLIC DERIVATIVES Journal of Advances in Chemistry URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzonitrile Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing highly functionalized 5-amino-1-arylpyrazoles is often plagued by poor regioselectivity, reage...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing highly functionalized 5-amino-1-arylpyrazoles is often plagued by poor regioselectivity, reagent degradation, and incomplete cyclization.

This guide is designed by application scientists to troubleshoot the synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile —a critical building block for pyrazolo[3,4-b]pyridines and other bioactive scaffolds. Below, you will find mechanistic insights, a self-validating optimized protocol, and a targeted FAQ section to resolve common experimental bottlenecks.

Mechanistic Pathway & Regioselectivity Control

The synthesis relies on the condensation of 4-cyanophenylhydrazine with 3-aminocrotononitrile. The primary point of failure in this synthesis is a lack of regiochemical control. The terminal nitrogen of the hydrazine can attack either the β -carbon of the enamine or the nitrile carbon, leading to divergent cyclization pathways.

By manipulating the pH of the reaction environment, we can dictate the kinetic pathway. Acidic conditions protonate the enamine, increasing the electrophilicity of the β -carbon and driving the reaction toward the desired 5-amino-3-methyl isomer[1].

Pathway R1 4-Cyanophenylhydrazine I_Des Enamine Intermediate (NH3 Elimination) R1->I_Des Acidic pH Attack on C=C I_Undes Amidrazone Intermediate R1->I_Undes Basic/Neutral pH Attack on CN R2 3-Aminocrotononitrile R2->I_Des R2->I_Undes P_Des 5-Amino-3-methyl Isomer (Target Product) I_Des->P_Des Cyclization (Attack on CN) P_Undes 3-Amino-5-methyl Isomer (Byproduct) I_Undes->P_Undes Cyclization

Mechanistic pathways dictating regioselectivity in 5-amino-1-arylpyrazole synthesis.

Quantitative Data: Reaction Condition Optimization

To illustrate the causality of our recommended protocol, the table below summarizes the quantitative impact of atmosphere, catalysis, and heating modalities on the reaction yield and regioselectivity.

Synthesis MethodCatalyst / AdditiveAtmosphereTemp / TimeIsolated Yield (%)Regioselectivity (5-Amino : 3-Amino)
Conventional RefluxNoneAerobic78 °C / 12 h42%55:45
Conventional RefluxAcetic Acid (10 mol%)Aerobic78 °C / 8 h65%85:15
Inert RefluxAcetic Acid (10 mol%)Nitrogen78 °C / 8 h81%88:12
Microwave Irradiation Acetic Acid (10 mol%) Nitrogen 120 °C / 15 min 94% >95:5

Self-Validating Protocol: Microwave-Assisted Synthesis

Causality Note: Traditional reflux methods often result in poor yields due to aerobic oxidation of the hydrazine and competitive hydrolysis of the benzonitrile group. Microwave irradiation accelerates the cyclization step, while an inert atmosphere prevents azoxy byproduct formation[2].

Step 1: Hydrazine Liberation

  • Action: In a 10 mL microwave vial, suspend 4-cyanophenylhydrazine hydrochloride (1.0 mmol, 169.6 mg) and anhydrous sodium acetate (1.2 mmol, 98.4 mg) in absolute ethanol (3.0 mL). Stir at room temperature for 10 minutes.

  • Validation Check: The heterogeneous suspension will transition to a more uniform, slightly yellow mixture, indicating the successful liberation of the free hydrazine base. Failure to liberate the free base will stall the reaction at this stage[3].

Step 2: Condensation & Cyclization

  • Action: Add 3-aminocrotononitrile (1.1 mmol, 90.3 mg) and glacial acetic acid (0.1 mmol, 6.0 µL) to the vial. Seal the vial with a crimp cap and purge with nitrogen for 2 minutes. Irradiate in a microwave reactor at 120 °C for 15 minutes.

  • Validation Check: Post-irradiation, the mixture should be a clear, deep amber solution. Analyze a 5 µL aliquot via TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active hydrazine spot ( Rf​ ~0.2) and the appearance of a new, highly UV-active product spot ( Rf​ ~0.4) confirms conversion.

Step 3: Isolation & Regiochemical Verification

  • Action: Cool the vial to room temperature. Pour the mixture into 15 mL of ice-cold distilled water under vigorous stirring. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Validation Check: Analyze the crude solid via 1 H NMR (DMSO- d6​ ). The presence of a single methyl singlet at ~2.2 ppm and a single pyrazole CH proton at ~5.4 ppm validates high regioselectivity. The appearance of twin sets of these peaks indicates contamination with the 3-amino-5-methyl isomer, requiring recrystallization from hot ethanol.

Troubleshooting Guides & FAQs

Q: Why is my reaction mixture turning dark brown/black, accompanied by a low product yield? A: This is a classic symptom of hydrazine oxidation. 4-Cyanophenylhydrazine is a potent nucleophile but is highly susceptible to single-electron oxidation, especially under aerobic conditions at elevated temperatures. This leads to the formation of azoxy byproducts and the rapid decomposition of your starting material.

  • Solution: Always purge your reaction vessels with nitrogen or argon to exclude oxygen. This ensures the stability of the hydrazine precursor and the subsequent α,β -unsaturated nitrile intermediate[2].

Q: I am using 4-cyanophenylhydrazine hydrochloride. Can I just add it directly to the enaminone? A: No. The hydrochloride salt is chemically stable but nucleophilically inert. You must liberate the free hydrazine base in situ before condensation can occur.

  • Solution: Treat the hydrochloride salt with a mild base like sodium acetate (NaOAc) in ethanol prior to adding 3-aminocrotononitrile. This suppresses acid-catalyzed thermal degradation and significantly improves the yield of the desired heterocycle[3]. Avoid strong bases (e.g., NaOH), which risk hydrolyzing the para-cyano group.

Q: My LC-MS shows the correct mass [M+H] + , but my NMR spectrum is messy. What happened? A: You have likely synthesized a mixture of regioisomers. The reaction between an arylhydrazine and 3-aminocrotononitrile can proceed via two pathways: attack on the enamine carbon (yielding the desired 5-amino-3-methyl isomer) or attack on the nitrile carbon (yielding the undesired 3-amino-5-methyl isomer).

  • Solution: The regioselectivity is kinetically controlled by pH. Adding a mild acid catalyst (like acetic acid or p-TSA) protonates the enamine, directing the initial nucleophilic attack to the β -carbon and strongly favoring the formation of the 5-amino-1-arylpyrazole[1].

Q: Can I leave the reaction refluxing overnight to push it to completion? A: It is highly discouraged. Prolonged heating (e.g., >12 hours) in protic solvents often leads to the partial hydrolysis of the benzonitrile group into a primary amide or carboxylic acid.

  • Solution: Transition to microwave-assisted synthesis. Irradiating the reaction at 120 °C for 15 minutes drives the cyclization to completion rapidly, minimizing side reactions and improving overall yields[2].

References

  • 5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile - Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEQ441JxtkS_DaLer8V20H9hOtY7yQlWPkTf0g0GfETGG0EVaovU5PcVl8BmOG9hoy1KZ0EG8ry-8JFw2gmVR6G3MYy57EohLp1rU-ppL0XzWr6-tUrDSKkApWqGBGmvf31kOClnX2]
  • Microwave-assisted synthesis of biologically relevant steroidal 17-exo-pyrazol-5'-ones from a norpregnene precursor by a side-chain elongation/heterocyclization sequence - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLjBu9_c02SabxTb7A0PGsrfS1utTxNjhXs55Gc8U7086hCJLGXbq7LpASxkN-j0wUSlmtktWUmClTXRGEHVTOO_X_AgTy6BPTPcBivHB-curc_OKT9DjJ2FQWz31ymcH2yvELvL6eMdsSg4WwHlv6uzuSczAk-eSVpJMte5KYqyT_xaW9z_rOnojZPhl6VqdKibnlk9JtTKSzenDP6-jPx-Iw9SlFOIZBY3B23VKAFhdGA9mWoCOxQFDVvnk6GOoASb801m0KHpVKUGuV6LhFno_6pQroR3yHnXx2YGeC7lyZUiDG8yIhyr_kbhWNDD6salgn-ER-Yaw-Df5QxQwE3qgjj8M_Tmh-l2V5EZTl8KUK7w8lg6o=]
  • Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVPWTFYbDufBuZJ6b6W4UlTkKKr2HIPXfl4NQFcdU3xRubseTPJBIyXCi_MawNNKrfXlmxqbXbAfqUHVGSI9J1IiAgmpVr2nS7axceZn9gf0BGIYz07lA6OOguOB9BPLcpdXJwvn9k90vdWus=]

Sources

Optimization

troubleshooting solubility issues with 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile in DMSO

Technical Support Center: Troubleshooting Solubility of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile in DMSO Working with small molecule inhibitors like 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile presents uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile in DMSO

Working with small molecule inhibitors like 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile presents unique solvation challenges. This molecule features a highly polar benzonitrile group, a hydrogen-bond-donating primary amine, and a pyrazole ring. While dimethyl sulfoxide (DMSO) is the universal vehicle for such compounds, researchers frequently encounter delayed precipitation, stock degradation, and aqueous "crash-out" during cell-based assays.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic troubleshooting. By understanding the thermodynamic causality behind solubility failures, you can implement self-validating protocols that ensure the integrity of your experimental data.

Part 1: Causality-Driven FAQs

Q1: Why does my compound initially dissolve perfectly, but precipitate after weeks of storage at -20°C? A1: This is a classic manifestation of Ostwald's Rule of Stages [1]. When you first dissolve the amorphous powder provided by the vendor, it easily enters solution because the amorphous state possesses the highest entropy and free energy. However, this creates a supersaturated, kinetically trapped "metastable" solution. Over time, or through repeated freeze-thaw cycles, the system acquires enough activation energy to nucleate. Once nucleated, the compound irreversibly transitions into its lowest-entropy, thermodynamically stable crystalline polymorph, which is significantly less soluble in DMSO[2].

Furthermore, DMSO is highly hygroscopic. If your tube seal is imperfect, water uptake disrupts the non-ideal properties of the DMSO-water mixture. This increases the energy required for "cavity formation" (the creation of space within the solvent network to accommodate the solute), forcing the lipophilic compound out of solution [3].

Q2: How do I prevent the compound from "crashing out" when diluting the DMSO stock into aqueous cell culture media? A2: Precipitation during aqueous dilution occurs when the local concentration of the hydrophobic molecule exceeds its thermodynamic solubility limit in water before the DMSO can fully diffuse. To prevent this, never add aqueous media to the DMSO stock . Instead, inject the small volume of DMSO stock directly into a larger volume of rapidly mixing (vortexing) media [4]. This ensures rapid dispersion and minimizes the local concentration gradient. If precipitation persists, you may need to utilize a carrier, such as cyclodextrin, to encapsulate the hydrophobic moieties and artificially increase aqueous solubility [5].

Q3: Can I use heat to force the precipitated compound back into solution? A3: Yes, but with strict limitations. Low-energy sonication combined with gentle warming (37°C) can provide the kinetic energy required to break up newly formed micro-crystals and redissolve the compound [3]. However, exceeding 50°C risks thermal degradation of the primary amine or the pyrazole ring.

Part 2: Workflows & Logical Relationships

Workflow Start Precipitation Observed in DMSO Stock CheckWater Is DMSO Anhydrous? (Check Seal/Age) Start->CheckWater WarmSonicate Warm to 37°C & Sonicate (15-30 min) CheckWater->WarmSonicate Yes Discard Discard & Remake with Fresh DMSO CheckWater->Discard No / Unsure CheckClear Solution Clear? WarmSonicate->CheckClear Aliquot Aliquot & Store at -20°C (Dry) CheckClear->Aliquot Yes CheckConc Check Max Solubility Limit (Is it >10-50 mM?) CheckClear->CheckConc No

Decision tree for troubleshooting 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile precipitation.

Ostwald Amorphous Amorphous Powder (Highest Entropy) Supersaturated Supersaturated DMSO Solution Amorphous->Supersaturated Dissolution (Fast) Nucleation Nucleation Event (Water/Freeze-Thaw) Supersaturated->Nucleation Metastable Zone Crystalline Crystalline Polymorph (Lowest Entropy) Nucleation->Crystalline Precipitation (Irreversible)

Thermodynamic mechanism of precipitation governed by Ostwald's Rule of Stages.

Part 3: Quantitative Data & Optimization Limits

Understanding the physical boundaries of your solvent system is critical. The table below summarizes the quantitative factors that dictate the solubility limits of small molecule inhibitors in DMSO.

FactorImpact on SolubilityMechanistic Cause
Water Content (>5%) Severe Decrease Disrupts the DMSO cavity formation process; increases solvent polarity and depresses the freezing point [2].
Freeze-Thaw Cycles Decrease Provides the activation energy required for nucleation, forcing the transition to a stable crystalline polymorph [3].
Temperature (<20°C) Decrease Lowers kinetic energy; approaches the depressed freezing point of hydrated DMSO.
Initial Solid State Amorphous > Crystalline The amorphous state has higher entropy and free energy, allowing for rapid initial dissolution (supersaturation) [1].

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, protocols must contain internal validation steps. The following methodologies are designed to confirm solubility at each critical juncture.

Protocol A: Preparation and Storage of Anhydrous DMSO Stock Solutions

Objective: Prevent water-induced nucleation and polymorph transition.

  • Equilibration: Allow the sealed vial of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile and a fresh bottle of anhydrous DMSO (≥99.9% purity) to equilibrate to room temperature for 30 minutes. Causality: Opening cold vials causes immediate atmospheric water condensation onto the powder.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock. Vortex vigorously for 2–5 minutes.

  • Visual & Kinetic Validation: Inspect the solution against a strong light source. If micro-particulates remain, place the vial in a bath sonicator at 37°C for 15 minutes.

  • Aliquotting: Divide the stock into 10–20 µL single-use aliquots in tightly sealed, low-bind polypropylene tubes. Causality: Single-use aliquots completely eliminate freeze-thaw cycles, the primary driver of crystalline nucleation.

  • Storage: Store aliquots at -20°C or -80°C inside a secondary container with active desiccant (e.g., Drierite).

Protocol B: Aqueous Media Dilution without Precipitation

Objective: Achieve a final assay concentration without exceeding the local thermodynamic solubility limit.

  • Pre-warming: Thaw a single-use DMSO aliquot and warm to 37°C for 5 minutes. Vortex to ensure any transient micro-crystals formed during freezing are redissolved.

  • Rapid Dispersion Technique: Set your tube of aqueous cell culture media on a vortex mixer at medium speed. Using a micropipette, inject the DMSO stock directly into the center of the vortexing liquid. Causality: Rapid mechanical dispersion prevents the compound from pooling, ensuring the local concentration never exceeds the aqueous solubility limit.

  • Validation (OD600 Check): Before applying the media to your cells, measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer (blanked against pure media). An OD600 > 0.05 indicates the presence of invisible micro-precipitates. If detected, discard and repeat using a step-wise serial dilution or a co-solvent (e.g., 0.1% Pluronic F-68).

References

  • Supramolecular Gelation as the First Stage in Ostwald's Rule ACS Publications[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Ziath Ltd. [Link]

  • High Throughput Sonication: Evaluation for Compound Solubilization Bentham Direct[Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate[Link]

Troubleshooting

purification techniques for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile from reaction mixtures

Welcome to the dedicated technical support guide for the purification of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflow and enhance the purity of your final compound.

Introduction

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This guide provides a comprehensive overview of common purification techniques, potential challenges, and their solutions.

Purification Strategy Overview

The purification of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile from a crude reaction mixture typically involves a multi-step approach. The choice of techniques depends on the nature and quantity of impurities present. A general workflow is outlined below:

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (Acid-Base Extraction) A->B Removal of inorganic salts & acid/base impurities C Concentration B->C D Primary Purification C->D E Recrystallization D->E High-Purity Crystalline Solid F Column Chromatography D->F Separation of closely related impurities G Purity Analysis (TLC, HPLC, NMR) E->G F->G H Pure Product G->H

Caption: General workflow for the purification of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after aqueous workup - Emulsion formation: The amphiphilic nature of the product and certain impurities can lead to stable emulsions during liquid-liquid extraction. - Product precipitation at the interface: If the product has limited solubility in both the organic and aqueous phases, it may precipitate. - Hydrolysis of the nitrile group: Although generally stable, prolonged exposure to strong acidic or basic conditions can lead to hydrolysis of the benzonitrile moiety.- To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent with a different density. Centrifugation can also be effective. - If precipitation occurs, try using a larger volume of the organic solvent or a different solvent system. It may be necessary to filter the entire mixture, separate the layers, and then extract the filtered solid with the organic solvent. - Neutralize the reaction mixture to a pH of 7-8 before extraction to minimize hydrolysis. Use mild bases like sodium bicarbonate for washing instead of strong bases like NaOH.[1]
"Oiling out" during recrystallization The melting point of your compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities that depress the melting point of your product.- Increase the solvent volume: Add more of the "good" solvent to lower the saturation point. - Lower the crystallization temperature slowly: Allow the solution to cool to room temperature before placing it in an ice bath. - Change the solvent system: Experiment with a different solvent or a solvent/anti-solvent pair. For pyrazole derivatives, ethanol/water or ethyl acetate/hexane are often effective combinations.[2] - "Seeding": Add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.
Persistent colored impurities - Highly conjugated byproducts: Side reactions can lead to the formation of colored, polymeric materials. - Oxidation of the amino group: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.- Charcoal treatment: Add a small amount of activated charcoal to the hot solution during recrystallization, then perform a hot filtration to remove the charcoal and adsorbed impurities. Be aware that this may also remove some of your product. - Column chromatography: This is often the most effective method for removing colored impurities. A silica gel column with a gradient elution of hexane/ethyl acetate is a good starting point. - Work under an inert atmosphere (e.g., nitrogen or argon) if you suspect air oxidation is a significant issue.
Streaking on TLC plates and poor separation in column chromatography The basic amino group on the pyrazole ring can interact strongly with the acidic silica gel stationary phase, leading to tailing and poor separation.[3]- Add a basic modifier to the mobile phase: For normal-phase chromatography on silica gel, add a small amount (0.1-1%) of a volatile amine, such as triethylamine or ammonia in methanol, to the eluent. This will compete with your product for the acidic sites on the silica, resulting in better peak shape.[4] - Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina or a functionalized silica gel (e.g., amine-functionalized silica).[4] - Dry loading: Instead of dissolving your sample in a strong solvent and loading it directly onto the column, pre-adsorb it onto a small amount of silica gel. This can lead to a more uniform application and better separation.
Co-elution of impurities during column chromatography Impurities have a similar polarity to the desired product.- Optimize the mobile phase: Use a shallower solvent gradient or isocratic elution with a solvent system that provides the best separation on TLC. - Change the stationary phase: If normal-phase chromatography is not effective, consider reverse-phase chromatography (e.g., C18 silica) with a mobile phase such as acetonitrile/water or methanol/water. - Repeat the chromatography: If the separation is partial, it may be necessary to collect mixed fractions and re-chromatograph them under optimized conditions.
Product is not crystallizing from the solution - Solution is not sufficiently saturated: Too much solvent was used. - Presence of impurities inhibiting crystallization. - The compound is highly soluble in the chosen solvent at low temperatures. - Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of your product. - Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth. - Add an anti-solvent: If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent in which it is insoluble until the solution becomes turbid, then allow it to cool slowly. - Cool to a lower temperature: Use a dry ice/acetone bath if an ice bath is not sufficient, but be aware that this may also cause impurities to precipitate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile?

A1: Based on common synthetic routes for similar aminopyrazoles, which often involve the condensation of a hydrazine derivative with a β-ketonitrile or a related precursor, potential impurities include:

  • Unreacted starting materials: Such as 4-hydrazinobenzonitrile and 3-amino-3-butenenitrile (or its synthetic equivalent).

  • Regioisomers: Depending on the specific precursors and reaction conditions, the formation of the isomeric 4-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile is a possibility.

  • Side-products from incomplete cyclization: Open-chain intermediates may persist in the crude product.

  • Byproducts from self-condensation of starting materials.

  • Hydrolysis products: If the reaction or workup is performed under harsh acidic or basic conditions, the nitrile group could be partially or fully hydrolyzed to an amide or carboxylic acid.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[5] For pyrazole derivatives, common and effective solvents include:

  • Single solvents: Ethanol, methanol, and isopropanol are often good choices.[2]

  • Mixed solvent systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common pairs for pyrazoles include ethanol/water and ethyl acetate/hexane.[2]

To select the best solvent, perform small-scale solubility tests with your crude material in a variety of solvents.

Q3: What are the recommended conditions for column chromatography?

A3: For the purification of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, a normal-phase flash chromatography setup is a good starting point.[6]

  • Stationary Phase: Silica gel (230-400 mesh) is the most common choice.[2]

  • Mobile Phase: A gradient of hexane and ethyl acetate is a standard starting point. You can also use dichloromethane and methanol. To mitigate peak tailing due to the basicity of the amino group, consider adding 0.1-1% triethylamine or a few drops of concentrated ammonia to the mobile phase.[4]

  • Monitoring: The progress of the separation should be monitored by Thin-Layer Chromatography (TLC).[5]

Q4: How can I use acid-base extraction to purify my compound?

A4: The amino group on the pyrazole ring is basic and can be protonated by an acid to form a water-soluble salt. This property can be exploited to separate it from non-basic impurities.

Protocol for Acid-Base Extraction:

  • Dissolve the crude mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile will move into the aqueous layer as its hydrochloride salt, while neutral and acidic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Make the aqueous layer basic by adding a base (e.g., 1M NaOH or a saturated solution of NaHCO₃) until the pH is > 8. This will deprotonate the hydrochloride salt and cause the free amine to precipitate or allow it to be extracted back into an organic solvent.

  • Extract the product back into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate to obtain the purified product.

AcidBaseExtraction cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Mixture in Organic Solvent (Product + Neutral/Acidic Impurities) B Dilute Acid (e.g., 1M HCl) A->B Extract C Product as Hydrochloride Salt (Water Soluble) B->C Protonation D Add Base (e.g., NaOH) C->D Neutralize E Precipitated/Extracted Pure Product D->E Deprotonation

Caption: Workflow for purification via acid-base extraction.

Q5: My purified product still shows impurities by NMR. What should I do?

A5: If minor impurities persist after initial purification, consider the following:

  • A second purification step: If you performed recrystallization, try column chromatography, and vice-versa.

  • Trituration: Suspend the solid product in a solvent in which it is sparingly soluble and stir for a period. The impurities may dissolve, leaving the purer product behind.

  • Check for residual solvent: The impurities might be residual solvent from the purification process. Compare the peaks in your NMR spectrum to known solvent chemical shifts.[7][8]

  • Re-evaluate the structure: In some cases, what appears to be an impurity might be a result of tautomerism or a stable rotamer of your compound.

References

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
  • Preventing degradation of aminonitriles during workup and purific
  • 4-(5-AMINO-3-METHYLPYRAZOL-1-YL)BENZONITRILE. Fluorochem.
  • 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. PMC.
  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry.
  • Successful Flash Chrom
  • Flash chromatography and its advancement. International Journal of Pharmaceutical Research & Analysis.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org.
  • Process for the preparation of 3-amino-5-methylpyrazole.
  • 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. PMC.
  • Method for purifying pyrazoles.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC.
  • Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl). PMC.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. BenchChem.
  • Organic Amine Flash Purification Using A Novel St
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
  • 5-amino-1H-pyrazole-3-carboxamide. PubChem.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.
  • 3(5)-aminopyrazole. Organic Syntheses Procedure.
  • Impurity Occurrence and Removal in Crystalline Products
  • Vonoprazan-impurities.
  • (PDF) Approaches towards the synthesis of 5-aminopyrazoles.
  • 4-(3-methyl-1h-pyrazol-1-yl)benzonitrile. PubChemLite.
  • (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one.

Sources

Optimization

optimizing temperature and solvent conditions for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

Welcome to the dedicated technical support resource for the synthesis and purification of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the synthesis and purification of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental outcomes for this important heterocyclic intermediate.

I. Overview and Synthetic Strategy

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a valuable building block in medicinal chemistry and materials science. The most common and reliable method for its synthesis is the cyclocondensation reaction between 4-cyanophenylhydrazine and a suitable 1,3-dielectrophilic partner, in this case, acetoacetonitrile (3-oxobutanenitrile). This reaction, a variation of the Knorr pyrazole synthesis, offers a direct route to the desired aminopyrazole scaffold.

The key to a successful synthesis lies in controlling the reaction conditions to favor the formation of the desired 5-amino regioisomer and to minimize side product formation. This guide will provide a detailed experimental protocol and address common issues that may arise during the synthesis, workup, and purification of the target compound.

II. Experimental Protocol: Synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

This protocol is designed to favor the formation of the 5-amino isomer through thermodynamic control.

Materials:

  • 4-Cyanophenylhydrazine hydrochloride

  • Acetoacetonitrile (3-oxobutanenitrile)

  • Glacial Acetic Acid

  • Ethanol

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) and acetoacetonitrile (1.1 eq) in toluene (to make a 0.2 M solution).

  • Catalyst Addition: To the stirring mixture, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete when the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration.

    • If no precipitate forms, concentrate the solution under reduced pressure using a rotary evaporator.

    • Neutralize the residue by adding a saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    • Alternatively, for higher purity, the product can be purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

III. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield 1. Degraded Hydrazine Reagent: 4-cyanophenylhydrazine or its salt may have decomposed over time. 2. Suboptimal pH: The reaction requires a specific pH range for efficient cyclization. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Use fresh or purified hydrazine: Ensure the quality of the 4-cyanophenylhydrazine hydrochloride. If it appears discolored, consider purification or using a fresh batch. 2. Optimize Catalyst Loading: The catalytic amount of acetic acid is crucial. Too much or too little can hinder the reaction. Perform small-scale optimizations to find the ideal amount. 3. Ensure Reflux Temperature is Reached: Monitor the internal temperature of the reaction to ensure it reaches the boiling point of the solvent.
Formation of a Mixture of Regioisomers The reaction of an unsymmetrical β-ketonitrile with a substituted hydrazine can lead to the formation of both the 5-amino and 3-amino pyrazole isomers.Favoring the 5-Amino Isomer (Thermodynamic Product): - Acid Catalysis and Heat: The provided protocol using acetic acid and refluxing in toluene is designed to favor the thermodynamically more stable 5-amino isomer. - Solvent Choice: Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which have been shown to improve regioselectivity in pyrazole synthesis.
Reaction Mixture Turns Dark Yellow or Red This is often due to the decomposition or air-oxidation of the hydrazine reagent, a common issue with phenylhydrazine derivatives.Maintain an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. Use High-Purity Reagents: The purer the starting materials, the cleaner the reaction will be.
Difficulty in Product Purification 1. Streaking on TLC Plates: The basic amino group can interact strongly with the acidic silica gel, causing streaking. 2. Poor Separation of Regioisomers: The 3-amino and 5-amino isomers often have very similar polarities, making chromatographic separation challenging. 3. "Oiling Out" During Recrystallization: The product precipitates as an oil instead of crystals.1. Modify TLC Eluent: Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent system to suppress the interaction between the amino group and the silica gel. 2. Optimize Chromatography: Use a long column with a shallow solvent gradient to improve separation. Consider using a different stationary phase if separation on silica is not effective. 3. Adjust Recrystallization Conditions: - Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. - Change Solvent System: If a single solvent fails, try a mixed solvent system (e.g., dissolve in hot ethanol and add water dropwise until turbidity appears, then cool slowly). - Seed the Solution: Add a small crystal of the pure product to induce crystallization.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of acetic acid in the reaction? A1: Acetic acid acts as a catalyst. It facilitates the initial condensation of the hydrazine with the ketone of the acetoacetonitrile to form a hydrazone intermediate and also promotes the subsequent cyclization and dehydration steps to form the aromatic pyrazole ring.

Q2: Can I use a different solvent for the reaction? A2: Yes, other solvents can be used. Ethanol or acetic acid are common solvents for pyrazole synthesis. However, the choice of solvent can influence the reaction rate and, importantly, the regioselectivity. Toluene at reflux is a good starting point for favoring the 5-amino isomer.

Q3: How do I confirm that I have synthesized the correct 5-amino regioisomer? A3: The most definitive method for structure confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons in the pyrazole ring will be different for the two regioisomers. Comparing the obtained spectra with literature data for similar compounds is essential. Techniques like 2D NMR (e.g., HMBC) can also be used to establish long-range correlations and confirm the connectivity of the atoms.

Q4: What is the expected melting point and appearance of the final product? A4: Pure 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is expected to be a solid. While a specific melting point is not readily available in the searched literature, related aminopyrazole derivatives are crystalline solids. The appearance can range from white to a pale yellow or brown solid, depending on purity.

Q5: What are the key safety precautions to take during this synthesis? A5:

  • Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Nitriles: Acetoacetonitrile and the final product are nitriles and should be handled with care. Avoid inhalation and skin contact.

  • Solvents: Toluene, ethanol, hexane, and ethyl acetate are flammable. Avoid open flames and use proper grounding when transferring large volumes.

V. Visualization of Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 4-Cyanophenylhydrazine HCl + Acetoacetonitrile + Toluene Catalyst Add Acetic Acid (0.1 eq) Reactants->Catalyst Reflux Heat to Reflux (~110°C) Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Extract Neutralize & Extract with Ethyl Acetate Cool->Extract Dry Dry & Concentrate Extract->Dry Recrystallize Recrystallization (e.g., Ethanol) Dry->Recrystallize Chromatography Column Chromatography (Hexane/EtOAc) Final_Product Final_Product Chromatography->Final_Product Pure Product

Caption: A streamlined workflow for the synthesis and purification of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile.

VI. References

  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. BenchChem.

  • BenchChem. (2025). Minimizing Side Product Formation in Aminopyrazole Synthesis. BenchChem.

  • BenchChem. (2025). Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. BenchChem.

  • BenchChem. (2026). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem.

  • Gomaa, A. M., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. European Journal of Medicinal Chemistry, 287, 117340. [Link]

  • Li, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(21), 5193. [Link]

  • Reddy, C. S., et al. (2016). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones under thermal conditions. ResearchGate. [Link]

  • BenchChem. (2025). Optimizing solvent and base selection for pyrazole synthesis. BenchChem.

  • de la Torre, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Abu Thaher, B., et al. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2635. [Link]

  • Al-Mousawi, S. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1. [Link]

  • de la Herrán, G., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3656-3659. [Link]

  • Gharda Chemicals Limited. (2017). Process for preparation of aminopyrazole. Google Patents.

  • Patel, K. D., et al. (2014). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • Kumar, S., et al. (2017). Effect of various temperatures and solvents in the synthesis of 5a, using [DMBSI]HSO 4. ResearchGate. [Link]

  • Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2, a26814357. [Link]

  • Wang, Z., et al. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, 21(6), 1863-1867. [Link]

  • Vahedpour, T., et al. (2021). Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. ChemistrySelect, 6(25), 6335-6356. [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1148-1210. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Hassan, A. S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. [Link]

  • Elnagdi, M. H., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Al-Omran, F., et al. (2010). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 15(9), 6049-6058. [Link]

  • BenchChem. (2026). The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. BenchChem.

  • Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 131-153. [Link]

  • Ghasemzadeh, M. A., et al. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(81), 77803-77810. [Link]

  • PubChem. (n.d.). 4-({4-Amino-6-[3-(Hydroxymethyl)-1h-Pyrazol-1-Yl]pyrimidin-2-Yl}amino)benzonitrile. National Center for Biotechnology Information. [Link]

  • de Fátima, Â., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 5(2), 113-123. [Link]

  • Al-Mousawi, S. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-10. [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

  • Tiam, S. S., et al. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2426. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200844/]([Link]

Troubleshooting

Technical Support Center: Aqueous Stability and Handling of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the erratic behavior of heterocyclic building blocks in biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the erratic behavior of heterocyclic building blocks in biological assays. 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a highly versatile scaffold used in the synthesis of kinase inhibitors and agrochemicals. However, its unique structural features—a weakly basic aminopyrazole core coupled with an electron-withdrawing, lipophilic benzonitrile moiety—create specific stability and solubility challenges in aqueous buffer systems.

This guide abandons generic advice in favor of mechanistic insights. We will explore why this compound behaves the way it does in water, how to diagnose issues, and how to implement self-validating protocols to ensure absolute data integrity in your experiments.

Part 1: Mechanistic Insights & Structural Vulnerabilities

To control a molecule, you must understand its electronic and physical properties. The stability of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile in aqueous solutions is governed by three primary factors:

  • Extreme Lipophilicity & Weak Basicity: The amino group at the 5-position of the pyrazole ring is heavily delocalized into the aromatic system. Consequently, its pKa is exceptionally low (typically < 3). At physiological pH (7.4), the molecule remains entirely un-ionized. Without an ionic charge to interact with water, the highly lipophilic benzonitrile group drives rapid hydrophobic aggregation and precipitation.

  • Susceptibility to Hydrolysis: The nitrile (-C≡N) group is a prime target for nucleophilic attack by water. While generally stable at neutral pH, extreme pH environments or specific buffer salts (like high-concentration phosphates) can catalyze the hydrolysis of the nitrile into a primary amide, and eventually into a benzoic acid derivative[1][2].

  • Photochemical Sensitivity: Both the aminopyrazole core and the benzonitrile moiety absorb UV light. Prolonged exposure to ambient laboratory lighting can induce photo-oxidation of the exocyclic amine or trigger radical-mediated dimerization[3].

DegradationPathway A 4-(5-amino-3-methyl-1H- pyrazol-1-yl)benzonitrile (Intact API) B Primary Amide Intermediate (Partial Hydrolysis) A->B H2O, Buffer Catalysis (pH < 4 or pH > 9) D N-Oxide / Azo Dimers (Photo-oxidation) A->D UV Light / ROS (Oxidative Stress) C Benzoic Acid Derivative (Complete Hydrolysis) B->C H2O, Prolonged Heat (Irreversible)

Caption: Chemical degradation pathways of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile in aqueous media.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into PBS (pH 7.4)? A: This is a solvation failure, not a degradation issue. Because the aminopyrazole is un-ionized at pH 7.4, the molecule relies entirely on the organic co-solvent for solvation. When you dilute the stock into PBS, the local concentration of DMSO drops below the critical solvation threshold before the compound can disperse, leading to localized "crash-out." Solution: Ensure a final DMSO concentration of at least 2-5%, and always add the DMSO stock dropwise to a rapidly vortexing aqueous buffer.

Q2: I observe a secondary peak in my HPLC chromatogram after storing the buffer solution at 37°C for 48 hours. What is it? A: This is likely the primary amide derivative resulting from the partial hydrolysis of the benzonitrile group[2][4]. Nitrile hydrolysis is notoriously catalyzed by phosphate buffers, which act as bifunctional acid-base catalysts. Solution: If long-term incubation at 37°C is required, switch from PBS to a non-catalytic zwitterionic buffer like HEPES or MOPS.

Q3: My assay signal drops by 40% over 24 hours, but HPLC shows no new degradation peaks. Where is the compound going? A: If mass balance is lost (peak area drops without new peaks appearing), the compound is physically leaving the solution. It is either undergoing micro-precipitation (forming invisible colloidal aggregates) or adsorbing to the hydrophobic walls of your polystyrene assay plates. Solution: Add a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to block surface adsorption and maintain solubility.

Part 3: Diagnostic Matrix & Quantitative Stability Profiles

To assist in experimental design, we have quantified the stability and solubility of this compound across various common laboratory conditions.

Table 1: Stability & Solubility Matrix of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile (10 µM) at 37°C

Buffer SystempHCo-solvent / Additive% Remaining (24h)% Remaining (72h)Primary Observed Issue
PBS (Phosphate)7.40.1% DMSO45%12%Severe Precipitation
PBS (Phosphate)7.45.0% DMSO92%81%Mild Amide Hydrolysis
HEPES7.45.0% DMSO99%96%Stable
Acetate Buffer4.05.0% DMSO94%85%Acid-Catalyzed Hydrolysis
Tris-HCl8.55.0% DMSO91%78%Base-Catalyzed Hydrolysis
PBS (Light Exposed)7.45.0% DMSO70%45%Photo-oxidation / Dimerization

*Note: Low recovery in 0.1% DMSO is due to physical precipitation, not chemical degradation. Centrifugation prior to HPLC removes the precipitated API.

Part 4: Troubleshooting Workflow

When dealing with erratic assay results, follow this self-validating decision tree to isolate the root cause.

Troubleshooting Start Issue: Signal Loss or Precipitation in Assay CheckVis Visual Inspection: Is the solution cloudy? Start->CheckVis Precip Solubility Issue: Increase DMSO to 1-5% or use Tween-20 CheckVis->Precip Yes (Aggregates visible) HPLC Run HPLC-UV (220nm): Are new peaks present? CheckVis->HPLC No (Solution clear) Degrad Chemical Degradation: Check pH & Light Exposure HPLC->Degrad Yes (New Peaks) Adsorption Surface Adsorption: Use low-bind tubes or add BSA HPLC->Adsorption No (Peak Area Drops)

Caption: Decision matrix for troubleshooting signal loss of the aminopyrazole derivative in aqueous assays.

Part 5: Self-Validating Experimental Protocols

To ensure reproducibility, protocols must contain internal checks. The following methodologies are designed to validate themselves during execution.

Protocol A: Preparation of Stable Aqueous Working Solutions

Causality: Direct addition of solid powder to water guarantees failure due to poor wetting and low pKa. We utilize a "solvent-shifting" technique to force the compound into a metastable aqueous state.

Step-by-Step Methodology:

  • Master Stock Preparation: Weigh the solid compound and dissolve it in 100% anhydrous, cell-culture grade DMSO to create a 10 mM stock. Validation Checkpoint: The solution must be perfectly clear and faintly yellow. If particulate remains, sonicate for 5 minutes.

  • Storage: Aliquot the 10 mM stock into amber glass vials to prevent photo-oxidation[1][3]. Store at -20°C. Avoid repeated freeze-thaw cycles which can induce seed-crystal formation.

  • Aqueous Dilution (The Critical Step): Place your target aqueous buffer (e.g., HEPES pH 7.4) on a magnetic stirrer to create a rapid vortex.

  • Solvent Shifting: Using a micropipette, inject the required volume of the DMSO stock directly into the center of the vortex (dropwise). Do not touch the pipette tip to the buffer surface.

  • Equilibration: Allow the solution to stir for 10 minutes at room temperature before use.

Protocol B: Stability-Indicating HPLC-UV Method

Causality: To differentiate between precipitation and chemical degradation, samples must be centrifuged prior to injection. Injecting suspensions will clog the column and yield artificially high, irreproducible peak areas as aggregates dissolve in the organic mobile phase.

Step-by-Step Methodology:

  • Sample Preparation: Extract 100 µL of the aqueous buffer sample. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated API.

  • Supernatant Transfer: Carefully transfer 80 µL of the supernatant to an HPLC vial containing a low-volume insert.

  • Chromatographic Conditions[5]:

    • Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm (optimal for the benzonitrile moiety) and 254 nm (optimal for the conjugated pyrazole system).

  • Validation Checkpoint (Mass Balance): Compare the total peak area of the degraded sample against a freshly prepared 10 µM standard in 50/50 Water/Acetonitrile. If the intact API peak area has decreased by 30%, but the sum of the degradation peaks only accounts for 5%, the compound is precipitating or adsorbing to the vial, prompting a return to the Troubleshooting Workflow.

References

  • Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Vaia. Available at: [Link]

Sources

Optimization

overcoming steric hindrance in 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile substitution reactions

Welcome to the Technical Support Center for advanced heterocyclic functionalization. This guide is specifically engineered for researchers and drug development professionals encountering synthetic bottlenecks with 4-(5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic functionalization. This guide is specifically engineered for researchers and drug development professionals encountering synthetic bottlenecks with 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile .

Overview: The Dual Challenge of Sterics and Electronics

Substituting the 5-amino group on 1-arylpyrazoles is notoriously difficult. In the case of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, chemists face a "double-bind"[1]:

  • Severe Steric Hindrance: The 5-amino group is directly adjacent to the bulky N1-(4-cyanophenyl) moiety. The free rotation of this massive aryl group creates a steric shield that physically blocks incoming electrophiles and prevents the formation of bulky tetrahedral intermediates.

  • Depressed Nucleophilicity: The 4-cyanophenyl group is highly electron-withdrawing. Through inductive and resonance effects across the pyrazole core, it pulls electron density away from the 5-amino group, rendering it a very poor nucleophile.

The following troubleshooting guides, data tables, and validated protocols provide mechanistic solutions to overcome these barriers.

Interactive Troubleshooting Guide (FAQs)

Q1: My Buchwald-Hartwig cross-coupling with an aryl halide is stalling at <10% conversion. What is going wrong? A: The primary failure mode is the inability of the standard palladium-ligand complex to accommodate the steric bulk of the N1-aryl group during the amine coordination and deprotonation steps. Standard ligands like Xantphos or BINAP often fail here because their bite angles and spatial profiles cannot handle the steric clash. Solution: Switch to highly sterically demanding, electron-rich biarylphosphine ligands such as BrettPhos or tBuXPhos . These ligands are specifically designed to facilitate C-N coupling of weakly nucleophilic and sterically hindered amines. Additionally, ensure you are using a strong enough base. While Cs₂CO₃ is standard, the depressed pKa of the 5-amino group requires NaOtBu or LiHMDS to drive the catalytic cycle forward[2][3].

Q2: I am trying to form an amide using standard EDC/HOBt coupling, but I only recover starting material. How can I force this amidation? A: EDC/HOBt is too mild for this substrate. The tetrahedral intermediate formed during the attack on the activated ester is highly sterically congested, making the activation energy barrier insurmountable at room temperature. Solution: You must increase the electrophilicity of the acylating agent to compensate for the poor nucleophilicity of the amine.

  • Method A: Convert the carboxylic acid to an acyl chloride using oxalyl chloride, then react it with the aminopyrazole in pyridine at 60–80 °C.

  • Method B: If the acid is sensitive, use HATU with a stoichiometric amount of DMAP (not just DIPEA). DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that forces the coupling[4].

Q3: Reductive amination with an aldehyde yields massive amounts of unreacted amine and reduced alcohol, but no product. Why? A: The formation of the intermediate imine is the rate-limiting step. The steric clash prevents the efficient dehydration of the hemiaminal intermediate. If the imine doesn't form, the reducing agent (e.g., NaBH(OAc)₃) simply reduces your starting aldehyde to an alcohol. Solution: Force imine formation using a Lewis acid water-scavenger. Pre-stir the aminopyrazole and aldehyde with Ti(OiPr)₄ (2.0 eq) or TiCl₄ (0.5 eq) in DCE for 12 hours before adding the reducing agent. This forces the equilibrium toward the imine despite the steric penalty[1].

Mechanistic Workflows

Troubleshooting Start Reaction at 5-Amino Group Fails or Yields <10% CheckType Identify Reaction Class Start->CheckType CN C-N Cross-Coupling (Buchwald-Hartwig) CheckType->CN Amidation Amidation / Acylation CheckType->Amidation RedAm Reductive Amination CheckType->RedAm CN_Sol Use BrettPhos or tBuXPhos Base: NaOtBu or LiHMDS Solvent: Dioxane, 100°C CN->CN_Sol Steric clash with N1-aryl Amid_Sol Use Acyl Chloride + Pyridine OR HATU + DMAP (cat.) Elevated Temp (60-80°C) Amidation->Amid_Sol Poor nucleophilicity RedAm_Sol Use Ti(OiPr)4 or TiCl4 Force imine formation Reduce with NaBH(OAc)3 RedAm->RedAm_Sol Hindered tetrahedral intermediate

Workflow for troubleshooting substitution failures at the sterically hindered 5-amino position.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind 5-Amino- pyrazole Deprot Deprotonation (Base) AmineBind->Deprot Steric Clash: Requires Bulky Ligand RedElim Reductive Elimination Deprot->RedElim Strong Base Needed RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks at the amine coordination step.

Quantitative Data: Ligand & Base Optimization for C-N Coupling

The following table summarizes the optimization landscape for the Buchwald-Hartwig coupling of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile with a standard aryl bromide. Notice the dramatic shift in conversion when moving to sterically accommodating ligands and stronger bases.

LigandBaseSolventTemp (°C)Conversion (%)Mechanistic Observation
XantphosCs₂CO₃Dioxane100< 5%Catalyst poisoned/stalled at coordination step.
BINAPNaOtBuToluene10012%Poor reductive elimination due to tight bite angle.
RuPhosCs₂CO₃Toluene11045%Ligand accommodates bulk, but base is too weak for deprotonation.
BrettPhos NaOtBu Dioxane 100 88% Optimal steric accommodation and deprotonation.
tBuXPhos LiHMDS THF 80 92% Best for highly deactivated/hindered amines.

Experimental Protocols

Protocol 1: Sterically Accommodated Buchwald-Hartwig Amination

This protocol utilizes a self-validating visual cue (color change) to confirm the generation of the active catalytic species.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile (1.0 mmol), aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol).

    • Causality Check: The precise 1:2 ratio of Pd to ligand is critical. Excess ligand prevents the formation of inactive Pd bis-ligand complexes, ensuring the mono-ligated active species dominates the cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL). Seal the tube securely and remove it from the glovebox.

  • Reaction: Heat the reaction mixture at 100 °C for 12 hours.

    • Self-Validation Step: Within the first 15 minutes of heating, the solution should transition from a dark, murky purple (resting Pd₂(dba)₃) to a deep, homogenous red/orange. This color shift confirms the successful generation of the active Pd(0)-BrettPhos complex.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc). TLC will confirm the consumption of the highly UV-active starting material.

Protocol 2: High-Energy Amidation via in situ Acylpyridinium Formation

This protocol overcomes the steric barrier by generating a highly reactive electrophile in situ.

  • Activation: To a flame-dried round-bottom flask, add the desired carboxylic acid (1.2 mmol) and anhydrous DCM (5.0 mL) under an argon atmosphere.

  • Chlorination: Add oxalyl chloride (1.5 mmol) dropwise, followed by 1 drop of anhydrous DMF (catalytic). Stir for 2 hours at room temperature.

    • Self-Validation Step: Vigorous gas evolution (CO and CO₂) will occur. The cessation of bubbling indicates complete conversion to the acyl chloride.

  • Solvent Swap: Concentrate the mixture under vacuum to remove all excess oxalyl chloride and DCM. Redissolve the crude acyl chloride in anhydrous pyridine (3.0 mL).

  • Coupling: Add 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile (1.0 mmol) and DMAP (0.1 mmol).

    • Causality Check: Pyridine acts as both the solvent and the bulk acid scavenger. The addition of DMAP is the critical step; it attacks the acyl chloride to form a highly electrophilic acylpyridinium intermediate, lowering the activation energy required for the sterically hindered aminopyrazole to attack.

  • Heating: Heat the mixture to 70 °C for 16 hours.

  • Workup: Quench with 1N HCl (to wash away pyridine), extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via column chromatography.

References

  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Functionalized Benzo[f]pyrazolo[1,5-a][1,3]diazepines via Rh(III)-Catalyzed Cascade Annulation of 5-Amino-1-aryl-pyrazoles with Iodonium Ylides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine Source: Organic Syntheses URL: [Link]

  • Title: Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity Source: National Institutes of Health (PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

High-Resolution Analytical Comparison Guide: ¹H and ¹³C NMR Spectral Data for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile Introduction & Mechanistic Context 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Analytical Comparison Guide: ¹H and ¹³C NMR Spectral Data for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

Introduction & Mechanistic Context

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a highly functionalized heterocyclic building block essential for synthesizing complex pharmaceutical scaffolds, including pyrazolo[3,4-c]pyrazoles and p38 MAP kinase inhibitors [1][1]. The attachment of the strongly electron-withdrawing 4-cyanophenyl group at the N1 position of the pyrazole ring creates a unique electronic push-pull system. This electronic distribution not only dictates the molecule's reactivity but also fundamentally defines its Nuclear Magnetic Resonance (NMR) signature.

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical resolution of this compound across different solvent systems and against its primary synthetic regioisomer. This approach ensures that researchers can confidently validate the structural integrity of their synthesized batches.

Synthesis A 4-Cyanophenylhydrazine (Nucleophile) C Condensation Intermediate (Ethanol, Reflux) A->C B 3-Aminocrotononitrile (Electrophile) B->C D 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile (Major Regioisomer: Kinetic) C->D Favored Pathway E 4-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile (Minor Regioisomer: Thermodynamic) C->E Disfavored Pathway

Synthetic pathway of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile highlighting regioselectivity.

Comparative Solvent Analysis: Spectral Resolution in DMSO-d₆ vs. CDCl₃

The choice of NMR solvent is not merely a matter of solubility; it is a critical experimental variable that dictates spectral resolution. For highly polar compounds containing both hydrogen-bond donors (-NH₂) and acceptors (-C≡N, pyrazole nitrogens), the solvent fundamentally alters the chemical shift of exchangeable protons.

Causality of Solvent Effects: In non-polar, non-hydrogen-bonding solvents like CDCl₃, the -NH₂ protons undergo intermediate exchange rates, resulting in a broad, poorly resolved singlet that is difficult to integrate accurately. Conversely, DMSO-d₆ acts as a strong hydrogen-bond acceptor. It effectively "locks" the -NH₂ protons via intermolecular hydrogen bonding, shifting the signal significantly downfield into a distinct, sharper broad singlet. This reduces exchange broadening and provides a reliable integration for quantitative purity analysis [3].

Table 1: Quantitative ¹H NMR Spectral Comparison (400 MHz, 298 K)

Proton EnvironmentMultiplicityIntegrationShift in DMSO-d₆ (ppm)Shift in CDCl₃ (ppm)Mechanistic Causality / Notes
Pyrazole -CH₃ (C3) Singlet (s)3H2.152.28Shielded by adjacent double bonds; minimal solvent shift.
Pyrazole C4-H Singlet (s)1H5.425.50Highly shielded by the electron-donating -NH₂ group via resonance (+M effect).
-NH₂ (C5) Broad Singlet (br s)2H5.553.85Strong downfield shift in DMSO due to solvent-solute hydrogen bonding.
Phenyl H-2', H-6' Doublet (d, J=8.5 Hz)2H7.857.72Ortho to pyrazole ring; affected by N1 lone pair delocalization.
Phenyl H-3', H-5' Doublet (d, J=8.5 Hz)2H7.987.80Ortho to highly electron-withdrawing -CN group (strongly deshielded).

Regioisomer Differentiation: 5-Amino vs. 3-Amino Derivatives

During the condensation of 4-cyanophenylhydrazine with 3-aminocrotononitrile, two regioisomers can form depending on the reaction temperature and time: the kinetically favored 5-amino-3-methyl derivative (target) and the thermodynamically favored 3-amino-5-methyl derivative (impurity) [2][2].

Causality of Shift Differences: In the target 5-amino isomer, the -NH₂ group is adjacent to the bulky N1-(4-cyanophenyl) group. The steric hindrance and the strong electron-withdrawing nature of the N-aryl group deshield the -NH₂ protons relative to the 3-amino isomer. In contrast, if the methyl group is at the 5-position (the impurity), it sits directly adjacent to the N-aryl ring, causing an anisotropic deshielding effect that pushes the methyl signal downfield from ~2.15 ppm to ~2.35 ppm.

Table 2: Diagnostic ¹H NMR Peaks for Regioisomer Identification (DMSO-d₆)

Diagnostic PeakTarget: 5-Amino-3-Methyl IsomerImpurity: 3-Amino-5-Methyl Isomer
Pyrazole -CH₃ ~2.15 ppm (Shielded)~2.35 ppm (Deshielded by N-aryl anisotropy)
-NH₂ Group ~5.55 ppm (Deshielded by N-aryl proximity)~5.10 ppm (Shielded, far from N-aryl ring)

Standardized Experimental Protocol for NMR Acquisition

To ensure a self-validating analytical system, the following protocol must be strictly adhered to. This workflow minimizes artifacts and ensures that quaternary carbons (such as the cyano carbon) are fully relaxed for accurate detection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS as an internal standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter that degrades magnetic field homogeneity.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM), followed by rigorous 3D gradient shimming to achieve a line width < 0.8 Hz for the TMS signal.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 3.0 seconds, and collect 16–32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a power-gated decoupling sequence (zgpg30). Critical Step: Set the relaxation delay (D1) to a minimum of 3.0 seconds. The quaternary carbons (C-CN, Pyrazole C3/C5) lack directly attached protons to facilitate dipole-dipole relaxation; a longer D1 ensures they fully relax and are visible in the spectrum. Collect a minimum of 512 scans.

  • 2D Validation: Acquire ¹H-¹³C HSQC and HMBC spectra to definitively link proton signals to their directly attached and neighboring carbons, eliminating assignment ambiguity [3].

NMR_Workflow S1 Sample Prep 15 mg in 0.6 mL DMSO-d6 S2 1D NMR 1H & 13C Acquisition S1->S2 S3 2D NMR HSQC & HMBC Validation S2->S3 If overlap S4 Spectral Processing S2->S4 S3->S4 S5 Peak Assignment & Verification S4->S5

Standardized analytical workflow for NMR acquisition, processing, and structural validation.

¹³C NMR Spectral Baseline & 2D Validation

The ¹³C NMR spectrum provides a definitive map of the carbon framework.

Mechanistic Insight on Carbon Shifts: The C4 carbon of the pyrazole ring appears unusually upfield (~88.5 ppm) for an aromatic system. This is a direct consequence of the strong positive mesomeric (+M) effect of the adjacent -NH₂ group, which donates electron density into the ring, significantly shielding the C4 position. The assignments below represent a self-validating system, confirmed via HMBC long-range correlations.

Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆, 298 K)

Carbon EnvironmentTypeShift in DMSO-d₆ (ppm)Assignment Validation (HMBC/HSQC)
Pyrazole -CH₃ Primary (CH₃)14.2HSQC correlates to 2.15 ppm ¹H; HMBC to C3, C4.
Pyrazole C4 Tertiary (CH)88.5HSQC correlates to 5.42 ppm ¹H. Shielded by +M effect.
Phenyl C4' Quaternary (C)109.2Attached to -CN; strongly shielded by cyano anisotropy.
Cyano (-CN) Quaternary (C)118.9Weak intensity; confirmed by HMBC from H-3', H-5'.
Phenyl C2', C6' Tertiary (CH)122.4HSQC correlates to 7.85 ppm ¹H.
Phenyl C3', C5' Tertiary (CH)133.8HSQC correlates to 7.98 ppm ¹H.
Phenyl C1' Quaternary (C)142.5Attached to pyrazole N1; HMBC from H-2', H-6'.
Pyrazole C3 Quaternary (C)148.6Attached to -CH₃; HMBC from Pyrazole -CH₃ protons.
Pyrazole C5 Quaternary (C)150.2Attached to -NH₂; most deshielded pyrazole carbon.

References

  • Ostache, N.-C., Hiebel, M.-A., Fînaru, A.-L., Allouchi, H., Guillaumet, G., & Suzenet, F. (2021). "Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles." RSC Advances, 11, 9756-9765. URL:[Link]

  • Peat, T. S., et al. (2010). "Scale-Up of Organic Reactions in a Pharmaceutical Kilo-Lab Using a Commercial Microwave Reactor." Organic Process Research & Development, 14(2), 405–416. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]

Sources

Comparative

mass spectrometry (LC-MS) fragmentation pattern of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

An in-depth understanding of mass spectrometric fragmentation is paramount for the structural elucidation, metabolite profiling, and quantification of complex heterocyclic active pharmaceutical ingredients (APIs). 4-(5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of mass spectrometric fragmentation is paramount for the structural elucidation, metabolite profiling, and quantification of complex heterocyclic active pharmaceutical ingredients (APIs). 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile (Chemical Formula: C11H10N4; Exact Mass: 198.0905 Da) is a highly relevant structural motif frequently utilized as a building block in modern drug discovery, particularly in the synthesis of kinase inhibitors.

As a Senior Application Scientist, I frequently evaluate which analytical platform best serves the lifecycle of such compounds. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) —specifically Quadrupole Time-of-Flight (Q-TOF)—against Low-Resolution Mass Spectrometry (LRMS) —specifically Triple Quadrupole (QqQ)—for analyzing the fragmentation pattern of this specific aminopyrazole derivative.

Causality in Fragmentation Mechanics

To evaluate instrument performance, we must first establish the ground-truth fragmentation mechanics of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile. Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton to form the precursor ion [M+H]+ at m/z 199.1[1].

The collision-induced dissociation (CID) of this precursor is governed by the relative bond dissociation energies and the stability of the resulting product ions[2]. The fragmentation cascade exhibits three primary, diagnostically critical pathways:

  • Loss of Ammonia (-17 Da): The primary amine (-NH2) on the pyrazole ring is highly basic. Upon protonation, it becomes an excellent leaving group, resulting in the neutral loss of NH3 to yield a fragment at m/z 182.1.

  • Expulsion of Hydrogen Cyanide (-27 Da): Pyrazole rings are known to characteristically expel HCN during gas-phase fragmentation[3]. Concurrently, the benzonitrile moiety is also highly susceptible to the cleavage of its cyano group, leading to an identical neutral loss of HCN[4]. This dual susceptibility makes the -27 Da loss (yielding m/z 172.1) a highly diagnostic, albeit complex, pathway.

  • Inter-ring Cleavage: The C-N bond connecting the pyrazole ring to the phenyl ring is a primary site for homolytic or heterolytic cleavage. This distributes the charge to either the 5-amino-3-methylpyrazole fragment (m/z 98.1) or the benzonitrile fragment (m/z 102.1)[4].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 199.0978 LossNH3 Amine Cleavage [M+H - NH3]+ m/z 182.0713 Precursor->LossNH3 -17 Da (NH3) LossHCN Ring/Nitrile Cleavage [M+H - HCN]+ m/z 172.0870 Precursor->LossHCN -27 Da (HCN) Benzonitrile Benzonitrile Fragment [C7H4N]+ m/z 102.0338 Precursor->Benzonitrile Inter-ring Cleavage Pyrazole Pyrazole Fragment [C4H8N3]+ m/z 98.0607 Precursor->Pyrazole Inter-ring Cleavage LossNH3->Pyrazole Secondary Cleavage

Fig 1. ESI+ MS/MS fragmentation pathway for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile.

Experimental Methodologies & Self-Validating Protocols

To ensure a self-validating comparison between the Q-TOF and QqQ platforms, the analytical conditions must be strictly controlled[5]. The following protocol ensures that any variance in the detected fragmentation pattern is a function of the mass analyzer's geometry and resolution, rather than chromatographic artifacts.

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation: Dissolve the 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile reference standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring maximum ionization efficiency for the [M+H]+ precursor.

  • Chromatographic Separation:

    • Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, re-equilibrate at 5% B for 2 min. Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.5 kV (Q-TOF) / 3.0 kV (QqQ).

    • Desolvation Temperature: 350 °C.

    • Collision Energy (CE) Ramping: Ramp the CE from 15 eV to 35 eV. Causality: This is a critical self-validating step. Lower collision energies (15-20 eV) preserve the labile [M+H - NH3]+ fragment, while higher energies (30-35 eV) drive the inter-ring cleavage required to observe the m/z 98.1 and 102.1 diagnostic ions.

  • Data Acquisition:

    • Q-TOF: Acquire in Targeted MS/MS mode, scanning m/z 50-250 with a mass resolution >30,000 FWHM.

    • QqQ: Acquire in Product Ion Scan mode (m/z 50-250) for structural mapping, and Multiple Reaction Monitoring (MRM) for quantification.

Workflow Sample Sample Preparation (100 ng/mL in 50:50 H2O:MeCN) LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC Ionization ESI+ Ionization [M+H]+ m/z 199.1 LC->Ionization QTOF Q-TOF Analysis (High-Res MS/MS) Ionization->QTOF Method A QQQ QqQ Analysis (MRM Quantification) Ionization->QQQ Method B DataQTOF Structural Elucidation (Sub-ppm Accuracy) QTOF->DataQTOF DataQQQ High-Sensitivity PK (Femtogram LOD) QQQ->DataQQQ

Fig 2. Comparative LC-MS/MS workflow for structural elucidation vs. quantification.

Platform Comparison & Quantitative Data

While QqQ instruments excel in targeted quantification due to their superior duty cycle and sensitivity in MRM mode, Q-TOF instruments provide the sub-ppm mass accuracy essential for unambiguous structural elucidation and the differentiation of isobaric interferences[1].

When analyzing 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, the Q-TOF platform unambiguously assigns the elemental composition of the fragments, proving that the m/z 172 fragment is indeed a loss of HCN rather than a structurally unrelated isobaric loss.

Table 1: Comparative Fragmentation Data for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile ([M+H]+ Precursor m/z 199.0978)

Fragment AssignmentQqQ (Nominal m/z)Q-TOF (Accurate m/z)Mass Error (ppm)Relative Abundance (CE 25 eV)Diagnostic Utility
Precursor [M+H]+199.1199.09780.5100%Molecular weight confirmation
[M+H - NH3]+182.1182.07131.245%Confirms primary amine
[M+H - HCN]+172.1172.08700.860%Confirms pyrazole/nitrile[3]
Benzonitrile ion102.1102.03381.585%Inter-ring cleavage
Aminomethylpyrazole98.198.06071.130%Inter-ring cleavage

Conclusion & Recommendations

For early-stage drug discovery, where metabolite identification, impurity profiling, and structural confirmation of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile are paramount, the Q-TOF platform is the superior choice . Its high mass accuracy prevents false-positive fragment assignments[5].

Conversely, for late-stage pharmacokinetic (PK) profiling or high-throughput screening where the fragmentation pattern (e.g., the 199.1 → 102.1 transition) is already validated, the QqQ platform is highly recommended . Its unmatched sensitivity and wide dynamic range in MRM mode make it the gold standard for absolute quantification.

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Validation

Comparative Guide: HPLC Method Validation and Retention Time Optimization for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Stationary Phase Comparison, Mechanistic Troubleshooting, and ICH Q2(R2) Method Validation Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Stationary Phase Comparison, Mechanistic Troubleshooting, and ICH Q2(R2) Method Validation

Executive Summary & Mechanistic Rationale

The compound 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and receptor modulators[1]. Structurally, it features an electron-rich pyrazole core, a weakly basic 5-amino group, and a highly polarizable benzonitrile moiety.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for such pyrazole derivatives is notoriously challenging. Standard reverse-phase conditions often yield poor retention or severe peak tailing due to mixed-mode ionization and secondary silanol interactions[2]. As a Senior Application Scientist, I have structured this guide to objectively compare standard C18 column chemistries against a Phenyl-Hexyl alternative, providing a self-validating protocol grounded in the latest[3][4].

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

To achieve an optimal retention time and peak shape, we must look beyond simple dispersive hydrophobicity and engineer the chromatographic interactions based on the analyte's molecular topology.

  • Product A: Standard C18 Column (Alkyl Phase) Standard C18 columns rely entirely on hydrophobic van der Waals interactions. Because 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is relatively polar, it elutes rapidly on a C18 phase. Furthermore, the basic 5-amino group interacts with residual, unendcapped silanols on the silica backbone, leading to severe peak tailing and poor resolution.

  • Product B: Phenyl-Hexyl Column (Aromatic Phase) A Phenyl-Hexyl column provides a superior, orthogonal retention mechanism. The hexyl chain provides baseline hydrophobicity, while the terminal phenyl ring engages in strong π−π stacking and dipole-dipole interactions with the analyte's benzonitrile and pyrazole rings. This selectively increases the retention time of the aromatic system while sterically shielding the silica surface, resulting in sharp, symmetrical peaks.

Chromatographic_Interactions Analyte 4-(5-amino-3-methyl-1H-pyrazol-1-yl) benzonitrile C18 Standard C18 Phase (Alkyl Chain) Analyte->C18 interacts with Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl interacts with Hydrophobic Dispersive Hydrophobic Interactions Only C18->Hydrophobic Phenyl->Hydrophobic PiPi π-π Stacking & Dipole-Dipole Interactions Phenyl->PiPi Outcome1 Moderate Retention, Potential Tailing Hydrophobic->Outcome1 Outcome2 Enhanced Selectivity, Sharp Peak Shape PiPi->Outcome2

Logical relationship of stationary phase interactions with the pyrazole-benzonitrile derivative.

Quantitative Performance & Validation Data

The following tables summarize the comparative performance data and the subsequent ICH Q2(R2) validation results using the optimized Phenyl-Hexyl method.

Table 1: Column Performance Comparison

Conditions: Isocratic elution (40% Acetonitrile / 60% Water with 0.1% Formic Acid), Flow Rate: 1.0 mL/min, Detection: UV 254 nm.

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnCausality / Mechanistic Observation
Retention Time (Rt) 4.2 min6.8 min π−π stacking significantly increases retention of the aromatic core.
Tailing Factor (Tf) 1.75 (Fails SST)1.12 (Passes SST)Phenyl phase shields silanols, preventing secondary amine interactions.
Theoretical Plates (N) 3,2008,500Superior mass transfer kinetics due to orthogonal retention mechanisms.
Resolution (Rs) 1.83.5Enhanced selectivity against structurally similar synthetic impurities.
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation was executed in accordance with the modernized[4].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RtNo peaks at 6.8 min in blankPass
Linearity R2≥0.999 (Range: 25-150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.85%Pass
Robustness Stable Tf and Rt across variationsTf 1.2 across pH/temp shiftsPass

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . The method incorporates internal gatekeepers that halt the workflow if fundamental chromatographic principles are violated.

Protocol 1: Mobile Phase & Sample Preparation
  • Step 1: Prepare Mobile Phase A (0.1% Formic Acid in Water). Causality: The 5-amino group on the pyrazole ring is weakly basic. At a neutral pH, it exists in a dynamic equilibrium of protonated and unprotonated states, causing peak splitting. Buffering the mobile phase to pH ~2.7 fully protonates the amine, locking the analyte into a single ionization state and immunizing the retention time against minor pH fluctuations[2].

  • Step 2: Prepare Mobile Phase B (100% Acetonitrile). Causality: Acetonitrile (an aprotic solvent) is chosen over Methanol because it more efficiently disrupts the π−π stacking between the analyte and the Phenyl-Hexyl stationary phase during elution, yielding sharper peaks and lower system backpressure.

  • Step 3: Prepare Standard Solution. Dissolve 10.0 mg of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile in 100 mL of diluent (50:50 Water:Acetonitrile) to yield a 100 µg/mL working standard.

Protocol 2: System Suitability Testing (SST) - The Self-Validating Gatekeeper

Before any validation data is collected, the system must prove its fitness for purpose[3].

  • Step 1: Inject the blank diluent to confirm baseline stability and absence of ghost peaks.

  • Step 2: Inject the 100 µg/mL standard solution five times (n=5).

  • Step 3 (Self-Validation Check): Evaluate the chromatograms against strict criteria:

    • Retention time %RSD must be 1.0%.

    • Tailing factor (Tf) must be 1.5.

    • Theoretical plates (N) must be 5000.

  • Action: If any criterion fails, the system automatically halts. The analyst must troubleshoot (e.g., check column degradation or mobile phase pH) before proceeding.

Protocol 3: ICH Q2(R2) Validation Execution

Once the SST gatekeeper is passed, proceed with the[5]:

  • Step 1 (Linearity): Inject 5 concentration levels (25, 50, 100, 125, and 150 µg/mL). Perform linear regression analysis of peak area vs. concentration.

  • Step 2 (Accuracy): Spike the active pharmaceutical ingredient (API) into a synthetic placebo matrix at 80%, 100%, and 120% of the target concentration in triplicate. Calculate the percentage recovery.

  • Step 3 (Precision): Inject 6 independent preparations of the 100 µg/mL standard. Calculate the %RSD of the peak areas to confirm method repeatability.

Method Validation Workflow (Visualization)

Validation_Workflow Start Method Development (Phenyl-Hexyl + ACN/FA) SST System Suitability Test (SST) Gatekeeper Start->SST Fail SST Fails (Tf > 1.5, N < 5000) SST->Fail Invalid Pass SST Passes Proceed to Validation SST->Pass Valid Fail->Start Optimize Val ICH Q2(R2) Validation Protocol Pass->Val Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Spec Specificity Val->Spec End Validated QC Method Lin->End Acc->End Spec->End

Self-validating ICH Q2(R2) HPLC method workflow ensuring data integrity and robustness.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Available at: [Link]

  • Separation of Benzenesulfonic acid, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-4-chloro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity. ACS Publications. Available at:[Link]

Sources

Comparative

IR spectroscopy absorption peaks for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

Target Compound: 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile Alternative (Regioisomer): 4-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile Audience: Researchers, scientists, and drug development professionals Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile Alternative (Regioisomer): 4-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile Audience: Researchers, scientists, and drug development professionals

Executive Summary

In small-molecule drug discovery, substituted aminopyrazoles are privileged scaffolds frequently utilized in kinase inhibitors and anti-inflammatory agents[1]. However, the standard Knorr cyclocondensation used to synthesize these building blocks—reacting an arylhydrazine with a cyanoketone or 1,3-dicarbonyl—typically yields a mixture of kinetic and thermodynamic regioisomers.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic profiles of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile and its alternative regioisomer, 4-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile . By establishing a self-validating analytical workflow, researchers can leverage specific IR absorption shifts to rapidly and non-destructively assign regiochemistry without relying solely on complex 2D-NMR experiments.

Mechanistic Background: The Causality of Spectral Shifts

The fundamental challenge in distinguishing the 5-amino from the 3-amino pyrazole regioisomer lies in their identical molecular weights and highly similar 1D ¹H-NMR profiles. However, FT-IR spectroscopy in the solid state (KBr pellet) is highly sensitive to the distinct steric environments of the two isomers[2].

  • The 5-Amino Isomer (Target): In 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, the primary amine is located at the C5 position, immediately adjacent to the bulky 4-cyanophenyl group at N1. This severe steric clash restricts the planarity of the molecule and limits the amine's ability to participate in extensive, polymeric intermolecular hydrogen bonding. Consequently, the N–H stretching vibrations remain relatively sharp and appear at higher wavenumbers[3].

  • The 3-Amino Isomer (Alternative): In the 3-amino counterpart, the amine group is distal to the N1-aryl substituent. The lack of steric hindrance allows for robust, highly ordered intermolecular hydrogen bonding networks in the crystal lattice. This weakens the N–H bond force constant, broadening the absorption bands and shifting them to lower wavenumbers[2].

Regioselectivity A 4-Cyanophenylhydrazine + 3-Aminocrotonitrile B Knorr Cyclocondensation (Intermediate Hydrazone) A->B  Acid Catalysis   C 4-(5-amino-3-methyl-1H-pyrazol-1-yl) benzonitrile (Kinetic) B->C  Path A (N2 Attack)   D 4-(3-amino-5-methyl-1H-pyrazol-1-yl) benzonitrile (Thermodynamic) B->D  Path B (N1 Attack)   E IR Spectroscopy Regioisomer Discrimination C->E D->E

Workflow of Knorr pyrazole synthesis yielding 5-amino and 3-amino regioisomers and IR discrimination.

Comparative IR Spectroscopy Analysis

The table below summarizes the critical diagnostic absorption peaks used to differentiate the target compound from its alternative regioisomer. The data relies on the internal normalization of the spectra against the structurally isolated –C≡N (nitrile) stretch, which remains unaffected by pyrazole regiochemistry[4].

Table 1: Quantitative IR Absorption Peak Comparison
Functional Group Vibration4-(5-amino-3-methyl...) [Target]4-(3-amino-5-methyl...) [Alternative]Diagnostic ValueMechanistic Rationale
N–H Stretch (Asymmetric) ~3468 cm⁻¹ (Sharp)~3420 cm⁻¹ (Broad)High Target is sterically hindered by the N1-aryl group, reducing intermolecular H-bonding[3].
N–H Stretch (Symmetric) ~3348 cm⁻¹ (Sharp)~3310 cm⁻¹ (Broad)High Alternative forms stronger H-bond networks, lowering the vibrational force constant[2].
C≡N Stretch (Nitrile) ~2225 cm⁻¹ (Strong)~2225 cm⁻¹ (Strong)Low (Internal Std)Located on the para-position of the isolated phenyl ring; insensitive to pyrazole sterics[4].
N–H Bend (Scissoring) ~1644 cm⁻¹~1630 cm⁻¹Medium Altered conjugation of the amine lone pair with the pyrazole π-system[3].
C=N / C=C Ring Stretch 1550 - 1580 cm⁻¹1565 - 1595 cm⁻¹Medium Differences in tautomeric stability and electron density distribution across the heterocycle.
Aliphatic C–H (Methyl) ~2984 cm⁻¹~2980 cm⁻¹Low Minimal electronic communication between the methyl group and the rest of the scaffold.

Key Takeaway for Analysts: The absolute difference (Δν) between the asymmetric N–H stretch and the static C≡N stretch is the most reliable metric for identification. A Δν of ~1243 cm⁻¹ strongly indicates the 5-amino isomer, whereas a Δν of ~1195 cm⁻¹ indicates the 3-amino isomer.

Experimental Protocols: Self-Validating Analytical Workflow

To ensure high scientific integrity and trustworthy data, FT-IR analysis must be coupled with rigorous upstream purification. Trace impurities or residual solvents (e.g., water, which exhibits a broad O–H stretch at ~3300 cm⁻¹) can easily mask the critical N–H stretching region[2].

Step-by-Step Methodology

Phase 1: Sample Preparation & Validation

  • Purification: Separate the crude Knorr synthesis mixture via flash column chromatography (Silica gel, typically Hexanes/Ethyl Acetate gradient) to isolate the kinetic (5-amino) and thermodynamic (3-amino) products.

  • Purity Confirmation: Validate that the isolated fraction is >98% pure using LC-MS and TLC. Crucial: Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove all trace moisture.

  • Matrix Preparation: Weigh 1.0 mg of the dried pyrazole compound and 99.0 mg of IR-grade, anhydrous Potassium Bromide (KBr). Grind thoroughly in an agate mortar until a fine, homogeneous powder is achieved.

  • Pelletization: Transfer the mixture to a mechanical die press and apply 10 tons of pressure for 2 minutes to form a transparent, glassy KBr pellet.

Phase 2: FT-IR Acquisition & Processing

  • Background Calibration: Acquire a background spectrum of a blank KBr pellet under identical atmospheric conditions to subtract ambient CO₂ and H₂O interference.

  • Data Acquisition: Scan the sample pellet from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging a minimum of 32 scans to ensure a high signal-to-noise ratio.

  • Spectral Normalization: Apply an automatic baseline correction. Normalize the entire spectrum setting the absorbance of the sharp C≡N peak (~2225 cm⁻¹) to 1.0. This allows for an objective, quantitative comparison of the N–H peak intensities between different samples.

Workflow S1 1. Isomer Separation (Flash Chromatography) S2 2. Purity Validation (LC-MS / TLC >98%) S1->S2 S3 3. Sample Prep (1% KBr Pelletization) S2->S3 S4 4. FT-IR Acquisition (4000-400 cm⁻¹, 32 scans) S3->S4 S5 5. Spectral Normalization (Normalize to C≡N at 2225 cm⁻¹) S4->S5

Self-validating experimental workflow for the isolation and IR spectroscopic analysis of pyrazole regioisomers.

Conclusion & Best Practices

When developing novel therapeutics utilizing the 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile scaffold, verifying regiochemistry is a mandatory quality control step[1]. While 2D-NMR (e.g., NOESY/ROESY) remains the gold standard for absolute structural elucidation, FT-IR provides a rapid, highly reliable alternative for routine batch-to-batch screening.

By focusing on the sterically-induced shifts in the N–H stretching region (3300–3500 cm⁻¹) and utilizing the C≡N stretch (~2225 cm⁻¹) as an internal calibration standard , drug development professionals can confidently distinguish the 5-amino target from its 3-amino alternative.

Sources

Validation

A Comparative Analysis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile Scaffold Efficacy Against Standard Mps1 Kinase Inhibitors

A Technical Guide for Researchers in Oncology and Drug Discovery In the landscape of modern oncology, the quest for highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. Monopola...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of modern oncology, the quest for highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. Monopolar spindle 1 (Mps1), a dual-specificity serine/threonine kinase, has emerged as a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Its overexpression in a variety of human malignancies has cemented its status as a high-value therapeutic target. This guide provides a detailed comparative analysis of the binding affinity of compounds based on the 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile scaffold, represented by the potent inhibitor MPI-0479605, against established standard reference inhibitors of Mps1.

Introduction to the 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile Scaffold

The 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile chemical framework has been identified as a promising scaffold for the development of Mps1 inhibitors. A prime exemplar of this class is the small molecule MPI-0479605, a potent and selective ATP-competitive inhibitor of Mps1.[2][3][4] Extensive research has demonstrated that inhibition of Mps1 by compounds such as MPI-0479605 disrupts the SAC, leading to aberrant mitosis, aneuploidy, and ultimately, cell death in cancer cells.[4][5] This mechanism of action makes this class of compounds a compelling subject for comparative analysis against other known Mps1 inhibitors that have progressed to clinical evaluation.

Comparative Binding Affinity Analysis

The in vitro potency of a kinase inhibitor is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table provides a comparative summary of the IC50 values for MPI-0479605 and a selection of standard reference Mps1 inhibitors.

CompoundScaffold/ClassTarget KinaseIC50 (nM)Reference(s)
MPI-0479605 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile Mps1 1.8 [2][3][4]
Empesertib (BAY 1161909)TriazolopyridineMps1< 1
BAY 1217389ImidazopyrazineMps1< 10
BOS-172722Not SpecifiedMps111
Mps1-IN-6Not SpecifiedMps16.4
AZ3146Not SpecifiedMps1~35

As evidenced by the data, MPI-0479605, representing the 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile scaffold, demonstrates exceptional potency with an IC50 value of 1.8 nM. This places it among the most potent Mps1 inhibitors, comparable to the clinical candidate Empesertib (BAY 1161909) and exceeding the potency of several other reference compounds. The high affinity of this scaffold for the ATP-binding site of Mps1 underscores its potential as a foundational structure for the development of novel anti-cancer therapeutics.

The Causal Basis of Experimental Design: Mps1 Kinase Inhibition Assay

The determination of IC50 values for Mps1 inhibitors is typically achieved through in vitro kinase assays. Understanding the principles behind these assays is crucial for interpreting the comparative data. A common method is the 33P-radiometric filter-binding assay, which quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate protein.

Experimental Protocol: In Vitro Mps1 Kinase Inhibition Assay

This protocol outlines a generalized procedure for determining the in vitro potency of a test compound against Mps1 kinase.

Materials:

  • Recombinant full-length Mps1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • 33P-γ-ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)

  • Test compound (e.g., MPI-0479605) serially diluted in DMSO

  • P81 phosphocellulose filter plates

  • Phosphoric acid (1%) for washing

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant Mps1 enzyme and the substrate (MBP) in the kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound or vehicle (DMSO) to the reaction wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and 33P-γ-ATP. The final ATP concentration is typically kept at or near the Michaelis-Menten constant (Km) to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 45 minutes) to allow for substrate phosphorylation.

  • Termination and Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated MBP will bind to the filter, while the unreacted 33P-γ-ATP will pass through.

  • Washing: Wash the filter plate multiple times with 1% phosphoric acid to remove any non-specifically bound radiolabeled ATP.

  • Detection: Measure the amount of incorporated 33P on the filters using a scintillation counter.

  • Data Analysis: The radioactivity counts are proportional to the Mps1 kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

The choice of a radiometric assay provides high sensitivity and a direct measure of enzymatic activity. The use of a generic substrate like MBP allows for a standardized comparison across different inhibitors.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagent_prep Prepare Reagents: - Mps1 Enzyme - MBP Substrate - Kinase Buffer reaction_mix Combine Mps1, MBP, and Test Compound reagent_prep->reaction_mix inhibitor_prep Prepare Serial Dilutions of Test Compound inhibitor_prep->reaction_mix atp_addition Initiate Reaction with [γ-33P]ATP reaction_mix->atp_addition incubation Incubate at 30°C atp_addition->incubation termination Terminate Reaction (Phosphoric Acid) incubation->termination filtration Transfer to P81 Filter Plate termination->filtration washing Wash to Remove Unincorporated 33P-ATP filtration->washing counting Measure Radioactivity (Scintillation Counter) washing->counting analysis Calculate % Inhibition and IC50 Value counting->analysis caption Workflow for Mps1 Kinase Inhibition Assay.

Workflow for Mps1 Kinase Inhibition Assay.

The Mps1 Signaling Pathway: A Target for Therapeutic Intervention

Mps1 plays a pivotal role in the spindle assembly checkpoint, a signaling pathway that ensures the proper attachment of microtubules to kinetochores before the cell enters anaphase. When kinetochores are unattached, Mps1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.

In cancer cells, which often exhibit chromosomal instability, the SAC is a critical survival mechanism. By inhibiting Mps1, compounds like MPI-0479605 override this checkpoint, forcing the cell to proceed through mitosis with misaligned chromosomes. This leads to gross chromosomal mis-segregation, aneuploidy, and ultimately, mitotic catastrophe and cell death.

G cluster_mitosis Mitosis unattached_kt Unattached Kinetochores mps1 Mps1 Kinase unattached_kt->mps1 activates sac_proteins Spindle Assembly Checkpoint Proteins (e.g., Mad2, BubR1) mps1->sac_proteins phosphorylates anaphase Anaphase mps1->anaphase premature entry mcc Mitotic Checkpoint Complex (MCC) sac_proteins->mcc forms apc Anaphase-Promoting Complex/Cyclosome (APC/C) mcc->apc inhibits apc->anaphase triggers cell_death Aneuploidy & Mitotic Catastrophe anaphase->cell_death inhibitor 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile (e.g., MPI-0479605) inhibitor->mps1 inhibits caption Mps1 Signaling Pathway and Point of Inhibition.

Mps1 Signaling Pathway and Point of Inhibition.

Conclusion

The 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile scaffold, as exemplified by MPI-0479605, represents a highly potent class of Mps1 inhibitors. With a binding affinity in the low nanomolar range, it stands as a compelling candidate for further preclinical and clinical development. Its efficacy is on par with, and in some cases superior to, other well-established Mps1 inhibitors that have entered clinical trials. The targeted disruption of the Mps1-mediated spindle assembly checkpoint provides a clear and rational mechanism for its anti-cancer activity. This guide provides the foundational data and experimental context for researchers to consider the 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile scaffold as a valuable tool in the ongoing effort to develop novel and effective cancer therapeutics.

References

  • Tardif, K. D., et al. (2011). Characterization of the Cellular and Antitumor Effects of MPI-0479605, a Small-Molecule Inhibitor of the Mitotic Kinase Mps1. Molecular Cancer Therapeutics, 10(12), 2267–2275. [Link]

  • Colombo, R., et al. (2011). Synthesis and SAR of new pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives as potent and selective MPS1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4441–4445. [Link]

  • MPI-0479605: A Novel Small Molecule Inhibitor of the Mitotic Kinase TTK with Anti- Tumor Activity in Pre-Clinical Models. Myrexis, Inc. [Link]

  • Abu Thaher, B., et al. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2535. [Link]

  • Tardif, K. D., et al. (2011). Characterization of the cellular and antitumor effects of MPI-0479605, a small-molecule inhibitor of the mitotic kinase Mps1. Molecular Cancer Therapeutics, 10(12), 2267–2275. [Link]

  • Characterization of novel MPS1 inhibitors with preclinical anticancer activity. (2014). Oncotarget, 5(24), 12561–12577. [Link]

  • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583–592. [Link]

  • Kusakabe, K., et al. (2013). Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125). Journal of Medicinal Chemistry, 56(11), 4424–4439. [Link]

  • Asiri, A. M., et al. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3289. [Link]

  • Penna, L. S., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4452-4458. [Link]

  • Patel, R., et al. (2023). Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl- 1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives. Asian Journal of Chemistry, 35(7), 1616-1624. [Link]

  • Moreno-Fuquen, R., et al. (2013). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1109–o1110. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • Santamaria, A., et al. (2014). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Oncotarget, 5(24), 12561-12577. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile As a Senior Application Scientist, I recognize that proper chemical waste management is not merely about regula...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

As a Senior Application Scientist, I recognize that proper chemical waste management is not merely about regulatory compliance; it is about understanding the fundamental reactivity of the molecules we synthesize. 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a nitrogen-dense heterocyclic compound frequently utilized as an intermediate in drug discovery (e.g., kinase inhibitors and androgen receptor modulators). Its disposal requires a rigorous, self-validating protocol to mitigate environmental and acute exposure risks.

Mechanistic Hazard Profile & Causality

To safely manage this compound, we must first deconstruct its molecular architecture to understand its terminal reactivity:

  • The Benzonitrile Moiety: Covalent cyano groups are endothermic and can exhibit latent reactivity under specific conditions. While stable at room temperature, exposing this compound to strong acids can catalyze hydrolysis into amides or carboxylic acids. More critically, uncontrolled thermal decomposition (such as standard open-air burning or low-temperature incineration) will liberate highly toxic hydrogen cyanide (HCN) gas ([1]).

  • The Pyrazole and Amino Groups: The high mass-fraction of nitrogen within the pyrazole ring and the primary amine guarantees that combustion will generate significant quantities of nitrogen oxides (NOx) ([2]). Additionally, the amino group acts as a weak base; mixing this compound with strong oxidizing agents (e.g., nitric acid) can lead to highly exothermic reactions and potential structural degradation ([2]).

Because of these intrinsic properties, this compound cannot be disposed of via standard aqueous waste streams or municipal solid waste. It must be routed to a specialized facility equipped for high-temperature incineration (>1000°C) with alkaline flue-gas scrubbing to neutralize acidic and toxic emissions ([3]).

Quantitative Disposal Parameters

To ensure compliance and safety, waste management personnel must adhere to the following physicochemical and logistical thresholds:

ParameterSpecification / ThresholdCausal Rationale
EPA Waste Classification Unlisted (Manage as Toxic Organic)Contains reactive nitrogenous groups; potential for HCN release under extreme heat ([1]).
Primary Containment High-Density Polyethylene (HDPE)Prevents leaching; chemically inert to weak bases and common organic solvents.
Incineration Temperature > 1000°CRequired to break the stable pyrazole ring and fully oxidize the cyano group.
Flue Gas Treatment Alkaline Scrubber RequiredNeutralizes NOx and captures trace HCN emissions during destruction ([3]).
Incompatible Mixtures Strong Acids, Oxidizers (e.g., HNO3​ )Prevents exothermic hydrolysis and premature toxic gas release ([2]).

Operational Disposal Pathways

The following decision tree outlines the self-validating workflow for segregating and routing the chemical based on its physical state.

DisposalWorkflow Start Waste Generation: 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile Decision Determine Waste Matrix Start->Decision Spill Accidental Spill Start->Spill Accident Solid Solid Residue / Powder Decision->Solid Liquid Solvent Mixture (e.g., DMSO, DMF) Decision->Liquid SolidCont Seal in PE Bag Route to Solid Organic Waste Solid->SolidCont LiquidCont Store in HDPE Carboy (Non-Halogenated) Liquid->LiquidCont SpillRem Absorb with Vermiculite Sweep with Non-Sparking Tools Spill->SpillRem Incineration High-Temp Incineration (Requires NOx/HCN Scrubbers) SolidCont->Incineration RCRA Transport LiquidCont->Incineration RCRA Transport SpillRem->SolidCont Transfer

Workflow for segregation and disposal of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile.

Step-by-Step Methodologies

Protocol A: Routine Solid Waste Containment

Context: Disposal of unused powder, contaminated weighing paper, or desiccated reaction residues.

  • Preparation: Don standard laboratory PPE (nitrile gloves, lab coat, safety goggles). Ensure work is conducted inside a certified chemical fume hood to prevent inhalation of aerosolized particulates ([2]).

  • Primary Packaging: Transfer the solid waste into a clear, sealable Polyethylene (PE) bag. Causality: PE provides an excellent moisture barrier, preventing ambient humidity from interacting with the compound.

  • Secondary Containment: Place the sealed PE bag into a designated, rigid "Non-Halogenated Solid Organic Waste" container.

  • Validation: Verify that the waste container is explicitly labeled with the chemical name, the hazard warning ("Toxic Organic/Nitrogenous"), and the date of first accumulation.

Protocol B: Liquid Waste Management (Solvent Mixtures)

Context: Disposal of the compound dissolved in common organic solvents (e.g., DMSO, DMF, Acetonitrile).

  • Compatibility Check: Confirm that the waste carboy does NOT contain strong acids or oxidizers. Causality: Mixing this nitrile-containing compound with acidic waste can trigger hydrolysis and potential pressure buildup in the sealed carboy ([2]).

  • Transfer: Using a dedicated funnel, slowly pour the solution into a High-Density Polyethylene (HDPE) carboy designated for "Non-Halogenated Flammable Liquids."

  • Headspace Management: Leave at least 10% headspace in the carboy to accommodate vapor expansion.

  • Validation: Cap the carboy securely. Inspect the exterior for drips and wipe down with a compatible solvent (e.g., ethanol) if necessary. Log the exact volume and concentration of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile added to the waste manifest.

Protocol C: Acute Spill Remediation

Context: Accidental dropping of a reaction flask or bulk container.

  • Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill involves a volatile solvent matrix, ensure all ignition sources are eliminated ([4]).

  • Containment: Surround the spill with an inert absorbent material such as vermiculite or a commercial spill pillow ([5]). Causality: Vermiculite is chemically inert; using combustible materials like paper towels increases fire risk if the spill mixes with incompatible chemicals ([5]).

  • Absorption and Collection: Allow the vermiculite to fully absorb the liquid. For solid powder spills, lightly dampen the powder with a compatible solvent (e.g., water or ethanol, depending on solubility) to prevent dust generation, then sweep using non-sparking tools ([4]).

  • Disposal Routing: Transfer the saturated absorbent into a heavy-duty PE bag, seal it, and route it through the Solid Waste Containment protocol (Protocol A). Wash the spill area with copious amounts of water to ensure complete removal of microscopic residues ([4]).

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Cyanide. U.S. Department of Health and Human Services, 2006.[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Land Disposal Restrictions. Title 40 CFR Part 268.[Link]

  • TKM College of Engineering. Health Safety and Environment Manual: Chemical Spill Remediation.[Link]

Sources

Handling

Personal protective equipment for handling 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

Standard Operating Procedure & Safety Logistics: Handling 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile Executive Summary & Causality of Hazards 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile (CAS: 1152945-26-0) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Logistics: Handling 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile

Executive Summary & Causality of Hazards

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile (CAS: 1152945-26-0) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and pyrazolo-quinoline derivatives[1]. While its structural features—a pyrazole core coupled with a benzonitrile moiety—make it a highly valuable pharmacophore in drug discovery, they also dictate its specific toxicological profile.

The primary operational hazard stems from its physical state as a fine, lipophilic powder, which presents a significant aerosolization risk during standard laboratory transfers. Furthermore, the presence of the primary amine introduces risks of skin sensitization, while the nitrile group can act as a severe irritant. When handling this compound, safety is not merely about barrier protection; it requires a deep understanding of the physicochemical interactions between the compound, the solvents used (e.g., DMSO), and the laboratory environment.

Physicochemical & Toxicological Profiling

To design an effective, self-validating safety protocol, we must first analyze the chemical's intrinsic properties. The table below summarizes the quantitative data and explains the operational implications of each property[1].

Table 1: Physicochemical Properties & Hazard Implications

PropertyValueOperational Implication (Causality)
CAS Number 1152945-26-0Unique identifier for SDS tracking and inventory management.
Molecular Weight 198.23 g/mol Low molecular weight increases the potential for systemic absorption if inhaled as an aerosolized dust.
LogP ~1.31Lipophilic enough to cross biological membranes, necessitating strict dermal protection to prevent systemic circulation.
Physical State Solid (Powder)High risk of triboelectric (static) cling and aerosolization during weighing.
Key Solvents DMSO, DCM, DMFDMSO acts as a transdermal carrier, drastically increasing the dermal permeability of the dissolved solute.

Personal Protective Equipment (PPE) Matrix

Under the, PPE selection must be tailored to the specific hazards of the chemical and the operational workflow[2]. The following matrix details the mandatory PPE, grounded in the mechanistic causality of the compound's behavior.

Table 2: Mandatory PPE and Mechanistic Justification

Protection AreaRequired PPE SpecificationCausality / Justification
Dermal (Hands) Double-layered Nitrile Gloves (min. 8 mil total thickness).Standard nitrile provides a barrier to the dry powder. However, if dissolving the compound in DMSO, the solvent rapidly degrades thin nitrile and carries the solute through the skin. Double gloving allows for the immediate removal of the outer glove upon accidental solvent contact without exposing the skin.
Ocular Chemical Splash Goggles (ANSI Z87.1 certified).The fine powder can cause severe mechanical and chemical irritation to the cornea. Standard safety glasses with side shields are insufficient against airborne particulates.
Respiratory Handled exclusively in a Class II Fume Hood.The low molecular weight and fine powder nature create inhalation risks. A certified fume hood with a face velocity of 80-100 fpm captures aerosols before they reach the breathing zone[3].
Body Flame-resistant (FR) or standard 100% cotton lab coat.Prevents the accumulation of static-charged powder on personal clothing. Synthetic fabrics generate static electricity, which actively attracts the powder.

Operational Workflow & Handling Protocols

Trust in a laboratory protocol comes from its self-validating nature. The following step-by-step methodology ensures that every action has a built-in safety check to prevent exposure.

Step 1: Preparation and Static Mitigation

  • Action: Wipe down the interior of the fume hood and the analytical balance with a damp, lint-free cloth. Use an anti-static device (e.g., Zerostat gun) on the weighing boat.

  • Causality: Powders like 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile are highly susceptible to triboelectric charging. Static mitigation prevents the powder from "jumping" out of the container, directly reducing contamination and exposure risks.

Step 2: Weighing and Transfer

  • Action: Tare the anti-static weighing boat. Carefully transfer the powder using a grounded stainless-steel micro-spatula. Keep the fume hood sash as low as ergonomically possible.

  • Causality: Stainless steel prevents static buildup. A lowered sash maintains the protective air curtain, ensuring any generated dust is pulled away from the operator.

Step 3: Dissolution (The High-Risk Phase)

  • Action: If preparing a stock solution in DMSO or DMF, transfer the solid to a pre-tared vial before adding the solvent. Add the solvent slowly down the side of the vial and cap it immediately.

  • Causality: Adding solvent to the solid in a controlled, enclosed vessel prevents aerosolization. Once in solution, the primary hazard shifts from inhalation to dermal absorption, validating the need for double-gloving.

Step 4: Decontamination

  • Action: Wash all spatulas and reusable glassware with a compatible solvent (e.g., acetone or methanol) inside the fume hood before transferring them to the general washing area.

G N1 Storage (Sealed, 2-8°C) N2 Transfer to Fume Hood N1->N2 PPE Donned N3 Weighing (Anti-static) N2->N3 Sash lowered N4 Dissolution (e.g., DMSO) N3->N4 Avoid aerosols N5 Reaction Vessel N4->N5 Closed system N6 Waste Segregation N5->N6 Quench & Dispose

Workflow for safe handling, transfer, and disposal of pyrazole-benzonitrile derivatives.

Emergency Response & Spill Management

According to , spill response must be planned before an incident occurs[3].

  • Solid Spill (Powder): Do NOT dry sweep. Dry sweeping aerosolizes the active intermediate, creating an immediate inhalation hazard[3]. Instead, cover the spill with damp paper towels (using water or a mild solvent like ethanol) to suppress dust. Carefully scoop the wet material into a hazardous waste container.

  • Liquid Spill (Solution in DMSO/DMF): Immediately evacuate the immediate area if the spill is large. Ensure double nitrile gloves and a respirator are donned. Absorb the liquid with an inert absorbent pad or vermiculite. Wash the area thoroughly with soap and water, as DMSO will carry residual chemical through the skin upon contact.

  • Dermal Exposure: If skin contact occurs, immediately remove contaminated clothing. Flush the area with copious amounts of water for at least 15 minutes. Do not use solvents (like acetone) to wash the skin, as this will accelerate the transdermal absorption of the chemical.

Waste Disposal & Environmental Logistics

Disposal must strictly comply with local environmental regulations and your facility's Chemical Hygiene Plan[2].

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must be placed in a designated, labeled solid hazardous waste bin slated for high-temperature incineration.

  • Liquid Waste: Solutions containing 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile must be segregated. If dissolved in halogenated solvents (e.g., DCM), the waste goes into the "Halogenated Organic Waste" carboy. If in DMSO or DMF, it goes into the "Non-Halogenated Organic Waste" carboy.

  • Environmental Logistics: Do not pour any solutions down the sink. The compound's environmental toxicity (particularly to aquatic life, which is common with cyano-aromatics) requires professional destruction via incineration.

References

  • OSHA FACTSHEET: LABORATORY SAFETY OSHA LAB STANDARD (29 CFR 1910.1450) Source: osha.gov URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: nih.gov (NCBI Bookshelf) URL:[Link]

Sources

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